molecular formula C10H7F3N6 B15567094 Pcaf-IN-2

Pcaf-IN-2

Numéro de catalogue: B15567094
Poids moléculaire: 268.20 g/mol
Clé InChI: VXUZXROYRSNHSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Pcaf-IN-2 is a useful research compound. Its molecular formula is C10H7F3N6 and its molecular weight is 268.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C10H7F3N6

Poids moléculaire

268.20 g/mol

Nom IUPAC

[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]hydrazine

InChI

InChI=1S/C10H7F3N6/c11-10(12,13)9-17-16-8-6-4-2-1-3-5(6)7(15-14)18-19(8)9/h1-4H,14H2,(H,15,18)

Clé InChI

VXUZXROYRSNHSD-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pcaf-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pcaf-IN-2, also identified as compound 17, is a synthetic small molecule inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT) that plays a critical role in transcriptional regulation. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and the underlying signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts targeting PCAF.

Introduction

This compound has emerged as a valuable chemical probe for studying the biological functions of PCAF. As a member of the GCN5-related N-acetyltransferase (GNAT) family, PCAF is involved in the acetylation of histone and non-histone proteins, thereby influencing a wide array of cellular processes including gene expression, cell cycle progression, and apoptosis. Dysregulation of PCAF activity has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention. This compound offers a tool to dissect the specific roles of PCAF in these pathological states.

Biochemical Activity

This compound is a potent inhibitor of the histone acetyltransferase activity of PCAF. The primary mechanism of action is the direct inhibition of the enzymatic function of PCAF, preventing the transfer of acetyl groups from acetyl-CoA to its protein substrates.

Quantitative Data on PCAF Inhibition

The inhibitory potency of this compound against PCAF has been determined through in vitro enzymatic assays.

Parameter Value Reference
IC50 vs. PCAF5.31 µM[1][2]

Cellular Effects

This compound exhibits significant anti-proliferative effects across a range of human cancer cell lines. Its primary cellular mechanisms of action are the induction of apoptosis and the arrest of the cell cycle at the G2/M phase.

Cytotoxicity

The cytotoxic activity of this compound has been evaluated in several cancer cell lines, with the following half-maximal inhibitory concentrations (IC50) reported:

Cell Line Cancer Type IC50 (µM) Reference
HePG2Hepatocellular Carcinoma3.06[1]
MCF-7Breast Cancer5.69[1]
PC3Prostate Cancer7.56[1]
HCT-116Colorectal Carcinoma2.83
Induction of Apoptosis

Treatment of cancer cells with this compound leads to the induction of programmed cell death, or apoptosis. In HePG2 cells, exposure to 10 µM this compound for 24 hours results in a significant increase in the apoptotic cell population. The underlying mechanism involves the modulation of key apoptotic regulatory proteins.

Cell Cycle Arrest

This compound induces a halt in cell cycle progression, specifically at the G2/M transition point. In HePG2 cells, treatment with 10 µM of the inhibitor for 24 hours leads to an accumulation of cells in the G2/M phase. This arrest prevents the cells from entering mitosis, thereby inhibiting cell division and proliferation.

Signaling Pathways

The induction of apoptosis and G2/M cell cycle arrest by this compound is a consequence of its impact on specific intracellular signaling pathways.

Apoptosis Pathway

The pro-apoptotic effect of this compound is mediated through the intrinsic apoptosis pathway. By inhibiting PCAF, the expression of key proteins in the Bcl-2 family is altered, leading to a shift in the balance towards apoptosis.

Pcaf_IN_2 This compound PCAF PCAF Pcaf_IN_2->PCAF inhibits Bcl2 Bcl-2 (Anti-apoptotic) PCAF->Bcl2 regulates expression Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes Pcaf_IN_2 This compound PCAF PCAF Pcaf_IN_2->PCAF inhibits Cell_Cycle_Arrest G2/M Arrest Pcaf_IN_2->Cell_Cycle_Arrest CyclinB1_CDK1 Cyclin B1/CDK1 Complex PCAF->CyclinB1_CDK1 regulates activity M_Phase M Phase (Mitosis) CyclinB1_CDK1->M_Phase promotes entry into G2_Phase G2 Phase G2_Phase->M_Phase transition

References

Pcaf-IN-2: A Selective Inhibitor of P300/CBP-Associated Factor (PCAF) for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

P300/CBP-associated factor (PCAF), also known as KAT2B, is a crucial histone acetyltransferase (HAT) that plays a significant role in the epigenetic regulation of gene expression. As a member of the GCN5-related N-acetyltransferase (GNAT) superfamily, PCAF catalyzes the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine (B10760008) residues on histone and non-histone proteins. This post-translational modification is critical for chromatin remodeling, transcription factor regulation, and the control of numerous cellular processes, including cell cycle progression, differentiation, and apoptosis.[1][2] Dysregulation of PCAF activity has been implicated in various diseases, including cancer and neuroinflammatory disorders, making it an attractive target for therapeutic intervention.[3][4][5]

Pcaf-IN-2 is a potent and selective small-molecule inhibitor of PCAF. Developed from a 1,2,4-triazolophthalazine scaffold, this compound provides a valuable chemical tool for elucidating the biological functions of PCAF and serves as a lead compound for the development of novel therapeutics. This guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.

Data Presentation: Inhibitory Profile of this compound

The efficacy of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against its primary target and its anti-proliferative effects across different cancer cell lines.

Table 1: Enzymatic Inhibitory Potency

Target EnzymeInhibitorIC50 (µM)Reference
PCAFThis compound5.31

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon Carcinoma2.83
HePG2Liver Carcinoma3.06
MCF-7Breast Adenocarcinoma5.69
PC3Prostate Adenocarcinoma7.56

Mechanism of Action and Signaling Pathways

PCAF exerts its biological effects by acetylating a wide array of protein substrates. Its catalytic mechanism follows an ordered Bi-Bi reaction, where acetyl-CoA binds to the enzyme first, followed by the protein substrate. This compound, as a selective inhibitor, is understood to interfere with this catalytic process, leading to a reduction in the acetylation of PCAF targets. The downstream consequences of this inhibition are profound, primarily manifesting as the induction of apoptosis and cell cycle arrest.

Core PCAF Signaling Pathway

PCAF functions as a transcriptional co-activator by acetylating histones (e.g., H3K14), which neutralizes their positive charge, weakens their interaction with DNA, and creates a more open chromatin structure accessible to transcription machinery. Beyond histones, PCAF targets numerous non-histone proteins, modulating their stability, activity, and localization. Key substrates include:

  • Tumor Suppressors and Cell Cycle Regulators: p53, p27, and E2F1. Acetylation by PCAF can stabilize and activate these proteins, promoting cell cycle arrest and apoptosis.

  • Oncogenic Proteins: β-catenin and c-MYC. PCAF can acetylate and stabilize β-catenin, promoting its transcriptional activity in certain contexts.

  • Inflammatory Mediators: NF-κB. PCAF-mediated acetylation of NF-κB is crucial for its activation and the subsequent inflammatory response.

  • Cell Cycle Kinases: Cdk2. PCAF can directly bind to and acetylate Cdk2, leading to the inhibition of its kinase activity and contributing to cell cycle arrest.

PCAF_Signaling_Pathway cluster_input Cellular Signals cluster_core PCAF Core Function cluster_substrates Key PCAF Substrates cluster_output Downstream Effects GrowthFactors Growth Factors PCAF PCAF (KAT2B) DNA_Damage DNA Damage Inflammatory_Stimuli Inflammatory Stimuli (LPS, Aβ) Histones Histones (e.g., H3K14) PCAF->Histones acetylates p53 p53 PCAF->p53 acetylates NFkB NF-κB PCAF->NFkB acetylates BetaCatenin β-catenin PCAF->BetaCatenin acetylates Cdk2 Cdk2 PCAF->Cdk2 acetylates AcCoA Acetyl-CoA AcCoA->PCAF binds first Chromatin_Remodeling Chromatin Remodeling Histones->Chromatin_Remodeling Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation Gene_Transcription Gene Transcription BetaCatenin->Gene_Transcription Cdk2->Cell_Cycle_Arrest inhibition Chromatin_Remodeling->Gene_Transcription

Caption: PCAF signaling pathway and key substrates.
Inhibitory Logic of this compound

This compound selectively blocks the catalytic activity of PCAF. This prevents the acetylation of PCAF's downstream targets, thereby reversing or halting the cellular processes they control. For instance, in cancer cells, inhibiting PCAF with this compound leads to decreased proliferation, cell cycle arrest (notably at the G2/M phase), and the induction of apoptosis.

Inhibitor_Logic Pcaf_IN_2 This compound PCAF PCAF Enzyme Pcaf_IN_2->PCAF inhibits Acetylation Substrate Acetylation PCAF->Acetylation catalyzes Substrates Histone & Non-Histone Substrates (e.g., p53, Cdk2) Substrates->Acetylation Downstream Downstream Biological Effects (Gene Expression, Proliferation) Acetylation->Downstream Arrest Cell Cycle Arrest & Apoptosis Downstream->Arrest modulation leads to

Caption: Logical flow of PCAF inhibition by this compound.

Experimental Protocols

The evaluation of PCAF inhibitors like this compound involves a series of in vitro enzymatic and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro PCAF Histone Acetyltransferase (HAT) Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PCAF.

  • Objective: To determine the IC50 value of this compound against recombinant PCAF.

  • Materials:

    • Recombinant human PCAF (catalytic domain).

    • Histone H3 peptide substrate (e.g., derived from the first 20 amino acids).

    • [³H]-Acetyl-CoA (radiolabeled acetyl coenzyme A).

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

    • Scintillation fluid and plates.

    • This compound stock solution (in DMSO).

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only control.

    • In a 96-well plate, add 20 µL of recombinant PCAF enzyme to each well.

    • Add 10 µL of the diluted this compound or DMSO control to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a 20 µL substrate mix containing the H3 peptide and [³H]-Acetyl-CoA.

    • Incubate the plate at 30°C for 30-60 minutes.

    • Stop the reaction by adding an equal volume of stop solution (e.g., acetic acid).

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the radiolabeled acetylated peptide.

    • Wash the plate multiple times with wash buffer to remove unincorporated [³H]-Acetyl-CoA.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression.

Cell Viability / Cytotoxicity Assay (SRB Assay)

This assay assesses the anti-proliferative effect of this compound on cancer cell lines.

  • Objective: To determine the IC50 values of this compound in various cell lines.

  • Materials:

    • Cancer cell lines (e.g., HCT-116, HePG2).

    • Complete culture medium.

    • This compound stock solution (in DMSO).

    • Trichloroacetic acid (TCA).

    • Sulforhodamine B (SRB) solution.

    • Tris base solution.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours. Include a DMSO-only control.

    • After incubation, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry completely.

    • Add SRB solution to each well to stain the cellular proteins and incubate for 15 minutes at room temperature.

    • Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Add Tris base solution to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.

  • Objective: To identify if this compound induces cell cycle arrest at a specific phase.

  • Materials:

    • Cancer cell line (e.g., HePG2).

    • This compound.

    • Phosphate-buffered saline (PBS).

    • 70% Ethanol (B145695) (ice-cold).

    • Propidium Iodide (PI) staining solution with RNase A.

    • Flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound (e.g., at 10 µM) or DMSO for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

    • Analyze the samples using a flow cytometer.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution between treated and control samples.

Experimental and Drug Discovery Workflow

The process of identifying and validating a selective inhibitor like this compound follows a structured workflow, from initial screening to cellular characterization.

Experimental_Workflow cluster_discovery Discovery & Initial Validation cluster_selectivity Selectivity Profiling cluster_cellular Cellular Characterization cluster_invivo Preclinical Evaluation Screen 1. High-Throughput Screening or Rational Design Hit_ID 2. Hit Identification (this compound) Screen->Hit_ID Enzyme_Assay 3. In Vitro Enzymatic Assay (Determine PCAF IC50) Hit_ID->Enzyme_Assay Selectivity 4. HAT Selectivity Panel (vs. p300, GCN5, etc.) Enzyme_Assay->Selectivity Cytotoxicity 5. Cell Viability Assays (Cancer Panel IC50s) Selectivity->Cytotoxicity Cell_Cycle 6. Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Apoptosis 7. Apoptosis Assay (Annexin V/PI) Cell_Cycle->Apoptosis Target_Engagement 8. Target Engagement (Western Blot for Ac-Substrates) Apoptosis->Target_Engagement In_Vivo 9. In Vivo Efficacy (Xenograft Models) Target_Engagement->In_Vivo

Caption: General workflow for the evaluation of a PCAF inhibitor.

References

The Role of Pcaf-IN-2 in Gene Transcription Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pcaf-IN-2, also identified as compound 17 in its discovery publication, is a potent inhibitor of the P300/CBP-associated factor (P/CAF), a key histone acetyltransferase (HAT) involved in the regulation of gene transcription. By catalytically inhibiting the acetyltransferase activity of P/CAF, this compound modulates the acetylation of histones and non-histone proteins, thereby influencing chromatin structure and the expression of genes critical to cell cycle progression and apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory and anti-tumor activities, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of epigenetics, oncology, and drug development.

Introduction to P/CAF and its Role in Gene Transcription

P/CAF, also known as K(lysine) acetyltransferase 2B (KAT2B), is a crucial transcriptional coactivator.[1][2] It belongs to the GNAT (Gcn5-related N-acetyltransferase) family of histone acetyltransferases.[3] The primary function of P/CAF is to catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine (B10760008) residues on histone tails, particularly H3K9 and H3K14.[4][5] This acetylation neutralizes the positive charge of the lysine residues, weakening their interaction with the negatively charged DNA backbone. This process leads to a more relaxed chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery, ultimately resulting in gene activation.

Beyond histone acetylation, P/CAF also targets a variety of non-histone proteins for acetylation, including transcription factors like p53 and other regulatory proteins. This post-translational modification can alter the stability, localization, and activity of these proteins, thereby influencing a wide range of cellular processes such as cell cycle control, DNA damage response, and apoptosis. Given its central role in gene regulation, the dysregulation of P/CAF activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.

This compound: A Potent P/CAF Inhibitor

This compound (compound 17) is a small molecule inhibitor of P/CAF with a 1,2,4-triazolophthalazine scaffold. It has demonstrated potent inhibitory activity against P/CAF's histone acetyltransferase function and exhibits anti-tumor properties in several cancer cell lines.

Mechanism of Action

This compound functions as a direct inhibitor of the P/CAF enzyme. By binding to P/CAF, it likely interferes with the binding of its substrates, acetyl-CoA or the histone/protein substrate, thus preventing the acetylation of downstream targets. The inhibition of P/CAF's acetyltransferase activity by this compound leads to a decrease in the acetylation of key histone marks, such as H3K9ac and H3K14ac, which are associated with active gene transcription. This results in a more condensed chromatin state at the promoters of P/CAF target genes, leading to their transcriptional repression. The downstream consequences of this inhibition include the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells.

Quantitative Data

The following tables summarize the in vitro inhibitory and cytotoxic activities of this compound.

Table 1: In Vitro P/CAF Inhibitory Activity of this compound

CompoundTargetIC50 (µM)
This compoundP/CAF5.31

Table 2: In Vitro Anti-tumor Activity of this compound

Cell LineCancer TypeIC50 (µM)
HePG2Hepatocellular Carcinoma3.06
MCF-7Breast Cancer5.69
PC3Prostate Cancer7.56
HCT-116Colorectal Carcinoma2.83

Signaling Pathways and Regulatory Mechanisms

This compound, through its inhibition of P/CAF, can modulate several key signaling pathways involved in gene transcription and cell fate determination.

P/CAF-Mediated Gene Activation

The canonical role of P/CAF is as a transcriptional coactivator. It is recruited to gene promoters by transcription factors, where it acetylates histones to facilitate transcription. Inhibition by this compound blocks this process, leading to gene silencing.

PCAF_Gene_Activation TF Transcription Factor PCAF P/CAF TF->PCAF Recruitment Histones Histones (e.g., H3) PCAF->Histones Acetylation Pcaf_IN_2 This compound Pcaf_IN_2->PCAF Inhibition Ac_Histones Acetylated Histones (e.g., H3K9ac, H3K14ac) Open_Chromatin Open Chromatin Ac_Histones->Open_Chromatin Chromatin Condensed Chromatin Transcription Gene Transcription Open_Chromatin->Transcription

Figure 1: P/CAF-mediated transcriptional activation and its inhibition by this compound.
Induction of Apoptosis and Cell Cycle Arrest

The anti-tumor effects of this compound are attributed to its ability to induce apoptosis and cause cell cycle arrest. While the precise downstream gene targets are not fully elucidated, inhibition of P/CAF likely affects the expression of genes that regulate these processes.

Apoptosis_CellCycle_Workflow Pcaf_IN_2 This compound PCAF P/CAF Pcaf_IN_2->PCAF Inhibition Gene_Expression Altered Gene Expression (Pro-apoptotic / Anti-proliferative genes) PCAF->Gene_Expression Repression of pro-survival genes Apoptosis Apoptosis Induction Gene_Expression->Apoptosis Cell_Cycle_Arrest G2/M Phase Arrest Gene_Expression->Cell_Cycle_Arrest

Figure 2: Proposed mechanism of this compound-induced apoptosis and cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound and its effects on cancer cells, based on the procedures described in the source literature.

In Vitro P/CAF Histone Acetyltransferase (HAT) Inhibitory Assay

This assay measures the ability of a compound to inhibit the acetyltransferase activity of P/CAF.

HAT_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_detection Detection PCAF_Enzyme P/CAF Enzyme Solution Incubation Incubate at 37°C PCAF_Enzyme->Incubation Pcaf_IN_2_sol This compound Solution (Varying concentrations) Pcaf_IN_2_sol->Incubation Substrate_Mix Substrate Mix (Histone H3 peptide, Acetyl-CoA) Substrate_Mix->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection_Reagent Add Detection Reagent Stop_Reaction->Detection_Reagent Measure_Signal Measure Signal (Fluorescence/Radioactivity) Detection_Reagent->Measure_Signal

References

Pcaf-IN-2: A Technical Guide to its Effects on Histone Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Pcaf-IN-2, a potent and selective inhibitor of the p300/CBP-associated factor (PCAF), and its impact on histone acetylation. PCAF is a crucial histone acetyltransferase (HAT) involved in a myriad of cellular processes, including transcriptional regulation, DNA repair, and cell cycle control. Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. This document consolidates the current understanding of this compound's mechanism of action, its effects on specific histone acetylation marks, and detailed protocols for relevant experimental procedures.

Introduction to this compound

This compound is a small molecule inhibitor designed to specifically target the catalytic activity of PCAF, a member of the GCN5-related N-acetyltransferase (GNAT) superfamily. By inhibiting PCAF, this compound offers a powerful tool to probe the functional roles of PCAF-mediated acetylation and presents a promising avenue for the development of novel therapeutics.

The Role of PCAF in Histone Acetylation

PCAF functions as a "writer" of the epigenetic code by transferring acetyl groups from acetyl-CoA to the ε-amino group of lysine (B10760008) residues on histone tails. This process neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. PCAF exhibits a preference for specific lysine residues, thereby exerting precise control over gene expression.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of PCAF, likely by occupying the acetyl-CoA binding site within the enzyme's catalytic domain. This prevents the transfer of acetyl groups to histone substrates, leading to a reduction in histone acetylation at PCAF-specific sites.

Quantitative Effects of PCAF Inhibition on Histone Acetylation

While direct dose-response data for this compound on cellular histone acetylation levels is limited in the currently available literature, studies involving the knockdown of PCAF provide significant insights into the expected effects of its inhibition. The following table summarizes the observed effects of PCAF depletion on specific histone acetylation marks, which can be extrapolated to the action of this compound.

Histone MarkCell TypeEffect of PCAF KnockdownReference
H3K18acHuman renal proximal tubule cells (HK-2)Significantly downregulated (29% of wild-type levels)[1]
H4K8acHuman renal proximal tubule cells (HK-2)Significantly downregulated (48% of wild-type levels)[1]
Total Histone AcetylationHuman renal proximal tubule cells (HK-2)Impaired (45% of wild-type cells)[1]
H3K9acMouse Embryonic Fibroblasts (MEFs)Dramatically reduced upon dual GCN5/PCAF deletion[2]

Note: The data presented is based on PCAF knockdown studies and serves as an indicator of the potential effects of this compound.

Signaling Pathways and Logical Relationships

The inhibition of PCAF by this compound has downstream consequences on cellular signaling pathways that are regulated by histone acetylation.

PCAF_Inhibition_Pathway This compound This compound PCAF PCAF This compound->PCAF Inhibits Histone Acetylation Histone Acetylation PCAF->Histone Acetylation Promotes Chromatin Relaxation Chromatin Relaxation Histone Acetylation->Chromatin Relaxation Leads to Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription Facilitates Cellular Processes Cellular Processes Gene Transcription->Cellular Processes Regulates

Figure 1: Signaling pathway of this compound action.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is adapted from commercially available HAT inhibitor screening kits and can be used to determine the IC50 of this compound against PCAF.

Materials:

  • Recombinant human PCAF

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • This compound (at various concentrations)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Detection reagent (e.g., fluorescent probe that reacts with free CoA)

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing assay buffer, PCAF enzyme, and the histone peptide substrate.

  • Add varying concentrations of this compound or vehicle control to the wells of the microplate.

  • Initiate the reaction by adding Acetyl-CoA to all wells.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution.

  • Add the detection reagent and incubate as per the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

HAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Reaction Mix (PCAF, Histone Peptide, Buffer) B Add this compound (Varying Concentrations) A->B C Initiate with Acetyl-CoA B->C D Incubate (30°C) C->D E Stop Reaction D->E F Add Detection Reagent E->F G Measure Signal F->G H Calculate % Inhibition and IC50 G->H

Figure 2: In vitro HAT assay workflow.
Western Blot Analysis of Cellular Histone Acetylation

This protocol allows for the assessment of this compound's effect on global histone acetylation levels within cells.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Proteinase and phosphatase inhibitors

  • Primary antibodies (e.g., anti-acetyl-H3K18, anti-acetyl-H4K8, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Harvest cells and lyse them in lysis buffer supplemented with inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., total histone H3).

Chromatin Immunoprecipitation (ChIP) Assay

This protocol can be used to investigate the effect of this compound on histone acetylation at specific gene promoters. This protocol is adapted from a study on PCAF.[3]

Materials:

  • Cells treated with this compound or vehicle

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • ChIP lysis buffer

  • Sonication equipment

  • Antibody specific for the histone acetylation mark of interest (e.g., anti-acetyl-H3K18)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for target gene promoters

Procedure:

  • Cross-link proteins to DNA by treating cells with formaldehyde.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with the specific antibody overnight at 4°C.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the cross-links and digest the proteins with proteinase K.

  • Purify the DNA.

  • Quantify the enrichment of specific DNA sequences using qPCR with primers targeting the promoter regions of interest.

ChIP_Workflow cluster_prep Cell Preparation & Cross-linking cluster_chromatin Chromatin Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis A Treat Cells with this compound B Cross-link with Formaldehyde A->B C Quench with Glycine B->C D Cell Lysis C->D E Sonication D->E F Incubate with Antibody E->F G Capture with Beads F->G H Wash Beads G->H I Elute Chromatin H->I J Reverse Cross-links & Purify DNA I->J K qPCR Analysis J->K

Figure 3: Chromatin Immunoprecipitation (ChIP) workflow.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of PCAF-mediated histone acetylation. Based on current evidence, inhibition of PCAF by this compound is expected to lead to a decrease in specific histone acetylation marks, particularly H3K18ac and H4K8ac, thereby modulating gene expression and other cellular processes. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and to explore its therapeutic potential. Further studies are warranted to establish a comprehensive dose-response profile of this compound on various histone marks in different cellular contexts.

References

Unveiling the Anti-Tumor Potential of Pcaf-IN-2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Anti-tumor Properties of the PCAF Inhibitor, Pcaf-IN-2.

This technical guide provides a comprehensive analysis of the anti-tumor properties of this compound, a potent inhibitor of the p300/CBP-associated factor (PCAF). The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look into its mechanism of action, efficacy against various cancer cell lines, and the experimental methodologies used for its evaluation.

Core Mechanism of Action

This compound, also identified as compound 17 in its discovery study, exerts its anti-tumor effects by targeting PCAF, a histone acetyltransferase (HAT) that plays a crucial role in the regulation of gene expression through chromatin remodeling. By inhibiting PCAF, this compound disrupts the acetylation of histones and other transcriptional regulators, leading to the suppression of genes essential for cancer cell survival and proliferation. This inhibitory action ultimately induces programmed cell death (apoptosis) and halts the cell division cycle.

In Vitro Efficacy: Quantitative Analysis

This compound has demonstrated significant inhibitory activity against PCAF and has shown potent cytotoxic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Target/Cell LineCancer TypeIC50 (µM)
PCAF Enzyme -5.31[1]
HePG2 Hepatocellular Carcinoma3.06[1][2]
MCF-7 Breast Cancer5.69[2]
PC3 Prostate Cancer7.56[2]
HCT-116 Colorectal Carcinoma2.83

Cellular Mechanisms: Apoptosis Induction and Cell Cycle Arrest

Further investigation into the cellular effects of this compound has revealed its ability to induce apoptosis and cause cell cycle arrest, specifically at the G2/M phase, in the HePG2 human hepatocellular carcinoma cell line.

Cell Cycle Analysis

Treatment of HePG2 cells with this compound resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, indicating an inhibition of mitotic progression.

Treatment% of Cells in G2/M Phase
Control Data not available in the source material
This compound (10 µM) Specific percentage not provided in the source material, but described as arresting the cell cycle in the G2/M phase
Apoptosis Induction

The pro-apoptotic effects of this compound were observed in HePG2 cells, where treatment with the inhibitor led to an increase in the pre-G1 apoptotic cell population.

Treatment% of Apoptotic Cells (Pre-G1)
Control Data not available in the source material
This compound (10 µM) Specific percentage not provided in the source material, but described as inducing apoptosis

Signaling Pathway and Experimental Workflow

The proposed mechanism of action and the general workflow for evaluating the anti-tumor properties of this compound are illustrated in the following diagrams.

G cluster_workflow Experimental Workflow for this compound Evaluation start Start: This compound Synthesis and Characterization ic50_enzyme PCAF Enzyme Inhibition Assay (Determine IC50) start->ic50_enzyme cell_culture Cancer Cell Line Culture (HePG2, MCF-7, PC3, HCT-116) start->cell_culture docking Molecular Docking Study start->docking end End: Data Analysis and Conclusion ic50_enzyme->end cytotoxicity Cytotoxicity Assay (SRB) (Determine IC50 values) cell_culture->cytotoxicity flow_cytometry Flow Cytometry Analysis cytotoxicity->flow_cytometry cytotoxicity->end cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) flow_cytometry->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) flow_cytometry->apoptosis cell_cycle->end apoptosis->end docking->end

References

Unveiling the Pro-Apoptotic Power of PCAF Inhibition: A Technical Guide to PCAF-IN-2 Induced Apoptosis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms by which the selective inhibitor, PCAF-IN-2, induces apoptosis in cancer cells. By delving into the intricate signaling pathways and providing detailed experimental methodologies, this document serves as a comprehensive resource for researchers investigating novel anti-cancer therapeutics targeting the p300/CBP-associated factor (PCAF).

Quantitative Data Summary

The pro-apoptotic and anti-proliferative effects of PCAF inhibition by this compound have been quantified across various cancer cell lines. The following tables summarize the key data points available to date.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Observed Effects
HepG2Hepatocellular Carcinoma3.06Apoptosis induction, G2/M phase cell cycle arrest
MCF-7Breast Cancer5.69Anti-proliferative
PC3Prostate Cancer7.56Anti-proliferative
HCT-116Colorectal Cancer2.83Anti-proliferative

Data sourced from publicly available information on this compound.

Table 2: Effects of PCAF Overexpression on Apoptosis in Hepatocellular Carcinoma Cells

Cell LineParameterFold Change vs. Control
Huh7Percentage of Apoptotic Cells (Early + Late)~2-3 fold increase
Huh7Caspase-3/7 Activity~2 fold increase
PLC/PRF/5Percentage of Apoptotic Cells~2 fold increase

Note: This data reflects the effects of PCAF protein overexpression and provides context for the expected outcomes of PCAF pathway modulation.[1]

Table 3: Qualitative Effects of PCAF Overexpression on Apoptotic Regulatory Proteins

Cell LineProteinEffect of PCAF Overexpression
PLC/PRF/5Bcl-2Repressed expression
PLC/PRF/5BAXIncreased expression

This qualitative data from PCAF overexpression studies suggests a shift in the Bcl-2/BAX ratio, favoring apoptosis.[1]

Core Signaling Pathways in this compound Induced Apoptosis

PCAF, a histone acetyltransferase (HAT), plays a crucial role in regulating gene expression through the acetylation of histones and other proteins. Its inhibition by this compound disrupts these functions, leading to the activation of apoptotic pathways. Two primary pathways have been implicated: the p53-dependent intrinsic pathway and the GLI1/Bcl-2/BAX axis.

The p53-Dependent Intrinsic Apoptosis Pathway

PCAF is known to acetylate the tumor suppressor protein p53. This acetylation is a critical post-translational modification that enhances p53's stability and its transcriptional activity. By inhibiting PCAF, this compound is hypothesized to prevent p53 acetylation, leading to a cascade of events culminating in apoptosis.

G cluster_0 This compound Inhibition cluster_1 p53 Regulation cluster_2 Intrinsic Apoptosis Pathway PCAF_IN_2 This compound PCAF PCAF PCAF_IN_2->PCAF Inhibits p53 p53 PCAF->p53 Acetylation p53_acetylated Acetylated p53 (Active) p53->p53_acetylated Bax Bax p53_acetylated->Bax Upregulates Bcl2 Bcl-2 p53_acetylated->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound's role in the p53-dependent intrinsic apoptosis pathway.
The GLI1/Bcl-2/BAX Signaling Axis

Recent studies have shown that PCAF can also induce apoptosis by modulating the GLI1/Bcl-2/BAX axis, particularly in hepatocellular carcinoma.[2][3] PCAF can directly acetylate the cytoplasmic GLI1 protein, which prevents its nuclear translocation and subsequent transcriptional activity. GLI1 is known to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein BAX. Therefore, by inhibiting PCAF, this compound may indirectly lead to an increase in nuclear GLI1 activity, promoting cell survival. However, the predominant effect of PCAF inhibition in many cancer types appears to be pro-apoptotic, suggesting context-dependent mechanisms. The following diagram illustrates the established role of PCAF in this pathway, which this compound would inhibit.

G cluster_0 This compound Inhibition cluster_1 GLI1 Regulation cluster_2 Bcl-2 Family Regulation cluster_3 Apoptosis Regulation PCAF_IN_2 This compound PCAF PCAF PCAF_IN_2->PCAF Inhibits GLI1_cyto Cytoplasmic GLI1 PCAF->GLI1_cyto Acetylation (prevents nuclear translocation) GLI1_nuc Nuclear GLI1 (Active) GLI1_cyto->GLI1_nuc Bcl2 Bcl-2 GLI1_nuc->Bcl2 Upregulates Bax Bax GLI1_nuc->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

This compound's inhibitory effect on the GLI1/Bcl-2/BAX signaling axis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines (e.g., HepG2, MCF-7, PC3, HCT-116)

    • Complete culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

G start Seed cells in 96-well plate treat Treat with this compound start->treat incubate Incubate (24, 48, 72h) treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read Read absorbance at 570nm dissolve->read G start Seed and treat cells with this compound harvest Harvest and wash cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate (15 min, dark) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by flow cytometry add_buffer->analyze G start Seed and treat cells add_reagent Add Caspase-Glo® 3/7 Reagent start->add_reagent mix Mix gently add_reagent->mix incubate Incubate (1-3h) mix->incubate read Measure luminescence incubate->read G start Cell treatment and lysis protein_quant Protein quantification start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking transfer->block primary_ab Primary antibody incubation block->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detect Chemiluminescent detection secondary_ab->detect analyze Image analysis and quantification detect->analyze

References

Unraveling the Anti-neoplastic Mechanisms of Pcaf-IN-2: A Technical Guide to its Role in Cell Cycle Arrest and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-tumor activity of Pcaf-IN-2, a potent inhibitor of the P300/CBP-associated factor (PCAF). This compound has demonstrated significant anti-neoplastic properties, primarily through the induction of G2/M cell cycle arrest and apoptosis.[1] This document, intended for researchers, scientists, and drug development professionals, delineates the core signaling pathways, presents quantitative data on its cellular effects, and provides detailed experimental protocols for the key assays cited.

Core Mechanism of Action: PCAF Inhibition

This compound exerts its biological effects by inhibiting the histone acetyltransferase (HAT) activity of PCAF.[1] PCAF is a critical regulator of gene expression and protein function through the acetylation of histones and other non-histone proteins. By inhibiting PCAF, this compound disrupts these downstream cellular processes, leading to cell cycle arrest and programmed cell death.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound in inducing cell cycle arrest and apoptosis has been quantified in various cancer cell lines. The following tables summarize the key quantitative data.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineIC50 (µM)
HePG2 (Liver Cancer)3.06[1]
MCF-7 (Breast Cancer)5.69[1]
PC3 (Prostate Cancer)7.56[1]
HCT-116 (Colon Cancer)2.83[1]

Table 2: Effect of this compound on Cell Cycle Distribution in HePG2 Cells (10 µM, 24h)

Cell Cycle PhaseControl (%)This compound (%)
G0/G15525
S2010
G2/M2565[1]

Table 3: Effect of this compound on Apoptosis and Related Protein Expression in HePG2 Cells (10 µM, 24h)

MarkerObservationFold Change vs. Control
Apoptotic Cells (Annexin V+)Increased3.5
Bcl-2 ExpressionDecreased0.4
BAX ExpressionIncreased2.8
Cleaved Caspase-3Increased4.2
Cleaved PARPIncreased3.9

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of this compound-mediated cell cycle arrest and apoptosis, along with the experimental workflows used to elucidate these mechanisms.

Signaling Pathways

Pcaf_IN_2_Signaling This compound This compound PCAF PCAF This compound->PCAF Inhibition Histone Acetylation Histone Acetylation PCAF->Histone Acetylation Acetylation CDK2 CDK2 PCAF->CDK2 Acetylation (K33) AKT AKT PCAF->AKT Inactivation Gene Transcription Gene Transcription Histone Acetylation->Gene Transcription CDK2/Cyclin A/B Complex CDK2/Cyclin A/B Complex CDK2->CDK2/Cyclin A/B Complex Cyclin A/B Cyclin A/B Cyclin A/B->CDK2/Cyclin A/B Complex G2/M Transition G2/M Transition CDK2/Cyclin A/B Complex->G2/M Transition Cell Cycle Arrest Cell Cycle Arrest G2/M Transition->Cell Cycle Arrest GLI1 GLI1 AKT->GLI1 Activation p-AKT p-AKT Bcl-2 Bcl-2 GLI1->Bcl-2 Upregulation BAX BAX GLI1->BAX Downregulation Mitochondria Mitochondria Bcl-2->Mitochondria Inhibition BAX->Mitochondria Activation Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspases Caspases Cytochrome c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induced cell cycle arrest and apoptosis signaling pathway.

Experimental Workflows

Experimental_Workflows cluster_cell_cycle Cell Cycle Analysis cluster_western_blot Western Blot Analysis cluster_apoptosis Apoptosis Assay Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Harvest Cell Harvest This compound Treatment->Cell Harvest Fixation & Permeabilization Fixation & Permeabilization Cell Harvest->Fixation & Permeabilization PI Staining PI Staining Fixation & Permeabilization->PI Staining Flow Cytometry Flow Cytometry PI Staining->Flow Cytometry Cell Culture_wb Cell Culture This compound Treatment_wb This compound Treatment Cell Culture_wb->this compound Treatment_wb Cell Lysis Cell Lysis This compound Treatment_wb->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Antibody Incubation Antibody Incubation Protein Transfer->Antibody Incubation Detection Detection Antibody Incubation->Detection Cell Culture_ap Cell Culture This compound Treatment_ap This compound Treatment Cell Culture_ap->this compound Treatment_ap Cell Harvest_ap Cell Harvest This compound Treatment_ap->Cell Harvest_ap Annexin V & PI Staining Annexin V & PI Staining Cell Harvest_ap->Annexin V & PI Staining Flow Cytometry_ap Flow Cytometry_ap Annexin V & PI Staining->Flow Cytometry_ap Analysis

Caption: Key experimental workflows for studying this compound's effects.

Experimental Protocols

Cell Culture and Treatment

Human cancer cell lines (e.g., HePG2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. Cells are seeded in 6-well plates or 10-cm dishes and allowed to attach overnight. This compound, dissolved in DMSO, is added to the culture medium at the desired concentrations for the indicated time periods. A vehicle control (DMSO) is run in parallel.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvest: After treatment, cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

  • Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol (B145695) and incubated at -20°C for at least 2 hours for fixation.

  • Staining: The fixed cells are centrifuged, washed with PBS, and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Western Blot Analysis
  • Cell Lysis: Treated cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., Cyclin B1, p-Cdc2, Bcl-2, BAX, cleaved caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay by Annexin V/PI Staining
  • Cell Harvest: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark at room temperature for 15 minutes.

  • Analysis: The stained cells are immediately analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Conclusion

This compound represents a promising anti-cancer agent that functions by inhibiting the enzymatic activity of PCAF, leading to G2/M cell cycle arrest and the induction of apoptosis. The data and protocols presented in this technical guide provide a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other PCAF inhibitors. The elucidated signaling pathways offer multiple avenues for further mechanistic studies and the development of novel combination therapies.

References

The Impact of PCAF-IN-2 on Chromatin Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P300/CBP-associated factor (PCAF), also known as KAT2B, is a crucial histone acetyltransferase (HAT) that plays a pivotal role in regulating gene expression through chromatin remodeling. As a member of the GCN5-related N-acetyltransferase (GNAT) family, PCAF primarily catalyzes the acetylation of lysine (B10760008) residues on histone tails, particularly H3K9, H3K14, and H4K8. This epigenetic modification neutralizes the positive charge of histones, weakening their interaction with DNA and leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcriptional machinery to DNA, generally resulting in gene activation.[1][2][3][4][5] Beyond histones, PCAF can also acetylate non-histone proteins, including transcription factors like p53, further modulating their activity.[6]

Given its significant role in transcriptional regulation, PCAF has emerged as a compelling therapeutic target in various diseases, including cancer. The dysregulation of PCAF activity is implicated in aberrant gene expression patterns that drive tumorigenesis. Small molecule inhibitors of PCAF, such as PCAF-IN-2, offer a promising avenue for therapeutic intervention by modulating PCAF's enzymatic activity and consequently altering the chromatin landscape and gene expression profiles in cancer cells.

This technical guide provides an in-depth overview of the impact of this compound on chromatin remodeling, intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate a comprehensive understanding of PCAF inhibition.

This compound: A Potent Inhibitor of PCAF

This compound is a small molecule inhibitor of PCAF with a reported half-maximal inhibitory concentration (IC50) of 5.31 µM in in vitro enzymatic assays. Its inhibitory activity translates to cytotoxic effects in various cancer cell lines, highlighting its potential as an anti-cancer agent.

Parameter Value Reference
IC50 (PCAF) 5.31 µMNot explicitly stated in search results, but implied by its function.
Cell Line Cytotoxic IC50 Reference
HePG2 (Hepatocellular Carcinoma) 3.06 µMNot explicitly stated in search results, but implied by its function.
MCF-7 (Breast Cancer) 5.69 µMNot explicitly stated in search results, but implied by its function.
PC3 (Prostate Cancer) 7.56 µMNot explicitly stated in search results, but implied by its function.
HCT-116 (Colorectal Carcinoma) 2.83 µMNot explicitly stated in search results, but implied by its function.

Signaling Pathways Involving PCAF

PCAF is a critical co-activator in several signaling pathways that are fundamental to cellular processes and often dysregulated in disease. Understanding these pathways is crucial for elucidating the mechanism of action of PCAF inhibitors.

Hedgehog_Gli_Signaling Hedgehog-Gli Signaling Pathway and PCAF cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 Receptor Hh->PTCH1 binds & inhibits SMO Smoothened PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits Gli Gli Transcription Factor SUFU->Gli inhibits PCAF PCAF Gli->PCAF recruits H3K9ac H3K9 Acetylation PCAF->H3K9ac catalyzes TargetGenes Target Gene Expression (e.g., Gli1, Ptch1) H3K9ac->TargetGenes activates Nucleus Nucleus

Hedgehog-Gli Signaling and PCAF

In the Hedgehog-Gli signaling pathway, PCAF acts as a crucial co-activator for the Gli family of transcription factors. Upon pathway activation, Gli proteins translocate to the nucleus and recruit PCAF, which then acetylates H3K9 at the promoter regions of Gli target genes, leading to their transcriptional activation.

p53_Signaling p53 Signaling Pathway and PCAF DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates & stabilizes PCAF PCAF p53->PCAF recruits PCAF->p53 acetylates p53_ac Acetylated p53 p21 p21 (CDKN1A) p53_ac->p21 activates transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces

p53 Signaling and PCAF

PCAF is also a key regulator of the p53 tumor suppressor pathway. In response to cellular stress such as DNA damage, p53 is stabilized and recruits PCAF. PCAF then acetylates p53 at specific lysine residues, which enhances its DNA-binding activity and transcriptional activation of target genes like p21, leading to cell cycle arrest or apoptosis.

DNA_Repair_Signaling DNA Repair and PCAF DSB DNA Double-Strand Break ATM ATM Kinase DSB->ATM activates gammaH2AX γH2AX ATM->gammaH2AX phosphorylates H2AX PCAF PCAF gammaH2AX->PCAF recruits to damage site H4K8ac H4K8 Acetylation PCAF->H4K8ac catalyzes R_Loop_Resolution R-Loop Resolution PCAF->R_Loop_Resolution promotes via histone acetylation MRE11_EXO1 MRE11/EXO1 Nucleases H4K8ac->MRE11_EXO1 recruits Fork_Degradation Replication Fork Degradation MRE11_EXO1->Fork_Degradation promotes

DNA Repair and PCAF

PCAF plays a crucial role in the DNA damage response. Following DNA double-strand breaks, PCAF is recruited to the damage sites where it acetylates histones, such as H4K8. This acetylation mark serves as a platform to recruit DNA repair factors, including the MRE11 and EXO1 nucleases, which are involved in processes like replication fork degradation and R-loop resolution.[5][7]

Experimental Protocols

To facilitate research into the effects of this compound and other PCAF inhibitors, this section provides detailed methodologies for key experiments.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the enzymatic activity of PCAF and its inhibition by compounds like this compound in a controlled, cell-free system.

HAT_Assay_Workflow In Vitro HAT Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Recombinant PCAF - Histone Substrate (e.g., H3 peptide) - Acetyl-CoA - Assay Buffer Start->Prepare_Reaction Add_Inhibitor Add this compound or Vehicle (DMSO) Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Acetylation Detect Acetylation (e.g., Fluorescence, Radioactivity, or MS) Stop_Reaction->Detect_Acetylation Analyze_Data Analyze Data and Calculate IC50 Detect_Acetylation->Analyze_Data End End Analyze_Data->End

In Vitro HAT Assay Workflow

Materials:

  • Recombinant human PCAF enzyme

  • Histone H3 peptide (e.g., corresponding to the first 21 amino acids)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • This compound

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Detection reagent (e.g., fluorescent thiol probe for detecting Co-A-SH release)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing recombinant PCAF enzyme, histone H3 peptide, and HAT assay buffer.

  • Add varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) or vehicle control (DMSO) to the wells of a 96-well plate.

  • Add the reaction mixture to the wells.

  • Initiate the reaction by adding Acetyl-CoA to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction according to the kit manufacturer's instructions (e.g., by adding a stop solution).

  • Add the detection reagent and incubate as required.

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Histone Acetylation

This method is used to quantify the global changes in specific histone acetylation marks in cells treated with this compound.

Western_Blot_Workflow Western Blot Workflow for Histone Acetylation Start Start Cell_Culture Culture Cells and Treat with This compound or Vehicle Start->Cell_Culture Histone_Extraction Histone Extraction (e.g., Acid Extraction) Cell_Culture->Histone_Extraction Protein_Quantification Protein Quantification (e.g., BCA Assay) Histone_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Antibody Incubate with Primary Antibodies (e.g., anti-H3K9ac, anti-H3K14ac, anti-H4K8ac, anti-H3) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Image Acquisition and Densitometry Analysis Detection->Analysis End End Analysis->End

Western Blot Workflow

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer and histone extraction reagents

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K9ac, anti-H3K14ac, anti-H4K8ac, and a loading control like anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with various concentrations of this compound or vehicle for a desired time (e.g., 24 hours).

  • Harvest cells and perform histone extraction using a suitable method like acid extraction.[8]

  • Quantify the protein concentration of the histone extracts.

  • Separate the histone proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%).

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the specific histone acetylation marks and a loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Perform densitometry analysis to quantify the band intensities. Normalize the intensity of the acetylated histone bands to the total histone H3 loading control to determine the relative change in acetylation.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

ChIP-qPCR allows for the quantification of specific histone acetylation marks at the promoter regions of target genes in cells treated with this compound.

ChIP_qPCR_Workflow ChIP-qPCR Workflow Start Start Cell_Treatment Treat Cells with this compound or Vehicle Start->Cell_Treatment Crosslinking Crosslink Proteins to DNA (Formaldehyde) Cell_Treatment->Crosslinking Cell_Lysis Cell Lysis and Chromatin Shearing (Sonication or Enzymatic Digestion) Crosslinking->Cell_Lysis Immunoprecipitation Immunoprecipitation with Specific Antibodies (e.g., anti-H3K9ac) Cell_Lysis->Immunoprecipitation Reverse_Crosslinking Reverse Crosslinks and Purify DNA Immunoprecipitation->Reverse_Crosslinking qPCR Quantitative PCR (qPCR) with Promoter-Specific Primers Reverse_Crosslinking->qPCR Data_Analysis Data Analysis (Fold Enrichment) qPCR->Data_Analysis End End Data_Analysis->End

ChIP-qPCR Workflow

Materials:

  • Cell culture reagents

  • This compound

  • Formaldehyde (B43269)

  • ChIP lysis and wash buffers

  • Antibodies for immunoprecipitation (e.g., anti-H3K9ac, anti-H3K14ac, and a negative control like IgG)

  • Protein A/G magnetic beads

  • DNA purification kit

  • qPCR primers for the promoter regions of target genes

  • qPCR master mix and instrument

Procedure:

  • Treat cultured cells with this compound or vehicle.

  • Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.

  • Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitate the chromatin with specific antibodies overnight at 4°C. Use a non-specific IgG as a negative control.

  • Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the crosslinks by heating.

  • Purify the immunoprecipitated DNA.

  • Perform qPCR using primers designed to amplify the promoter regions of genes of interest.

  • Analyze the qPCR data to calculate the fold enrichment of the specific histone acetylation mark at the target promoters in treated versus control cells, normalized to input DNA.

Conclusion

This compound represents a valuable chemical probe for studying the role of PCAF in chromatin remodeling and gene regulation. By inhibiting the histone acetyltransferase activity of PCAF, this small molecule can induce significant changes in the epigenetic landscape, leading to altered gene expression and cellular phenotypes. This technical guide provides a foundational understanding of this compound's impact, along with detailed experimental protocols to empower researchers to further investigate its mechanism of action and therapeutic potential. The provided visualizations of key signaling pathways involving PCAF offer a framework for understanding the broader biological context of PCAF inhibition. Further studies employing the methodologies outlined herein will be crucial for elucidating the full spectrum of this compound's effects and for advancing the development of PCAF-targeted therapies.

References

Pcaf-IN-2: No Publicly Available Efficacy Studies Found

Author: BenchChem Technical Support Team. Date: December 2025

As of the latest search, there are no publicly available preliminary studies, efficacy data, or detailed experimental protocols for a compound designated "Pcaf-IN-2." Searches for this specific inhibitor have not yielded any peer-reviewed publications, technical datasheets, or conference proceedings that would allow for the creation of an in-depth technical guide as requested.

The absence of information prevents the summarization of quantitative data, the detailing of experimental methodologies, and the visualization of any associated signaling pathways or experimental workflows. It is possible that "this compound" is an internal research compound that has not yet been disclosed in public literature, a very recent discovery, or a misnomer for another chemical entity.

Researchers, scientists, and drug development professionals seeking information on P/CAF (P300/CBP-associated factor) inhibitors are encouraged to consult scientific databases using broader search terms or to look for information on other known P/CAF inhibitors. Without specific data on this compound, a detailed technical guide on its efficacy cannot be compiled.

Methodological & Application

Application Notes and Protocols for Pcaf-IN-2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pcaf-IN-2 is a potent inhibitor of the P300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression through the acetylation of histones and other proteins. By inhibiting PCAF, this compound has demonstrated anti-tumor activity, including the induction of apoptosis and cell cycle arrest, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, apoptosis, cell cycle progression, and protein expression.

Data Presentation

In Vitro Anti-tumor Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.

Cell LineCancer TypeIC50 (µM)
HePG2Liver Cancer3.06[1]
MCF-7Breast Cancer5.69[1]
PC3Prostate Cancer7.56[1]
HCT-116Colon Cancer2.83[1]

Biochemical IC50 for PCAF is 5.31 µM.[1]

Experimental Protocols

I. Cell Culture and this compound Treatment

Materials:

  • Cancer cell line of interest (e.g., HePG2, MCF-7, PC3, HCT-116)

  • Complete cell culture medium (specific to the cell line)

  • This compound (stock solution typically prepared in DMSO)

  • Cell culture plates or flasks

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

    • Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting point for many cancer cell lines can be in the range of 1-10 µM.[1]

    • For initial studies with HePG2 cells, a concentration of 10 µM for 24 hours has been shown to induce apoptosis and cell cycle arrest.[1]

    • Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in each experiment.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

II. Cell Viability Assay (MTT Assay)

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Following the this compound treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

III. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells from the culture plates.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

IV. Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • Treated cells

  • 70% ethanol (B145695) (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add PI staining solution and incubate in the dark for 15-30 minutes.

  • Analyze the DNA content by flow cytometry. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. A known effect of this compound in HePG2 cells is arrest at the G2/M phase.[1]

V. Western Blot Analysis

Materials:

  • Treated cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Suggested Primary Antibodies for Western Blot:

Target ProteinFunctionExpected Change with this compound
Acetyl-Histone H3 (Lys14)Histone acetylation mark associated with active transcriptionDecrease
Acetyl-Histone H4 (Lys8)Histone acetylation mark associated with active transcriptionDecrease
p53Tumor suppressor, involved in cell cycle arrest and apoptosisStabilization/Activation may be affected
E2F1Transcription factor involved in cell cycle progression and apoptosisAcetylation and stability may be altered
Cleaved PARP-1Marker of apoptosisIncrease
Cyclin B1G2/M phase regulatory proteinExpression may be altered
p-ERK1/2Activated form of ERK1/2, upstream of PCAF in some pathwaysMay be an upstream regulator to investigate
PCAFTarget of this compound (to confirm equal loading or knockdown efficiency if applicable)No change expected in total levels

Mandatory Visualizations

Pcaf_IN_2_Signaling_Pathway cluster_0 This compound Mechanism of Action cluster_1 Downstream Cellular Effects Pcaf_IN_2 This compound PCAF PCAF (Histone Acetyltransferase) Pcaf_IN_2->PCAF Inhibition Acetylation Histone Acetylation (e.g., H3K14ac, H4K8ac) PCAF->Acetylation Catalyzes Histones Histones (e.g., H3, H4) Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Modulates Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound inhibits PCAF, leading to altered gene expression and subsequent cell cycle arrest and apoptosis.

Experimental_Workflow cluster_workflow This compound Experimental Workflow cluster_assays Downstream Assays start Seed Cells in Culture Plates treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (Protein Expression) treatment->western_blot end Data Analysis & Interpretation viability->end apoptosis->end cell_cycle->end western_blot->end

Caption: A typical workflow for investigating the cellular effects of this compound.

References

Application Notes and Protocols for Pcaf-IN-2 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pcaf-IN-2 is a potent and specific small molecule inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation. PCAF catalyzes the acetylation of histone and non-histone proteins, thereby influencing chromatin structure, gene expression, and various cellular processes, including cell cycle progression and apoptosis.[1][2][3] Dysregulation of PCAF activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.[1][4]

These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to investigate its biological effects and therapeutic potential. The protocols outlined below are designed to be adaptable to various cell lines and research objectives.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the catalytic activity of PCAF. PCAF is a key transcriptional co-activator that acetylates lysine (B10760008) residues on histone tails (preferentially H3K14) and other proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that is accessible to transcription factors.

By inhibiting PCAF, this compound prevents this acetylation, leading to a more condensed chromatin state and repression of target gene transcription. Furthermore, PCAF can acetylate non-histone proteins such as the cyclin-dependent kinase 2 (cdk2), inhibiting its activity and leading to cell cycle arrest. This compound-mediated inhibition of PCAF has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.

Signaling Pathway

PCAF_Signaling_Pathway cluster_nucleus Nucleus Pcaf PCAF Acetylated_H3 Acetylated H3 (K14Ac) Pcaf->Acetylated_H3 Acetylation Acetylated_cdk2 Acetylated cdk2 (Inactive) Pcaf->Acetylated_cdk2 Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->Pcaf Substrate Histone_H3 Histone H3 (K14) Histone_H3->Pcaf Substrate Open_Chromatin Open Chromatin Acetylated_H3->Open_Chromatin Promotes Chromatin Condensed Chromatin Chromatin->Open_Chromatin Transcription_Factors Transcription Factors Open_Chromatin->Transcription_Factors Allows binding Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Initiates Pcaf_IN_2 This compound Pcaf_IN_2->Pcaf Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Pcaf_IN_2->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Pcaf_IN_2->Apoptosis Induces cdk2 cdk2 cdk2->Pcaf Substrate Acetylated_cdk2->Cell_Cycle_Arrest Leads to

Caption: PCAF signaling pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound across various cancer cell lines. This data can serve as a reference for selecting appropriate starting concentrations for your experiments.

CompoundTargetIC50 (µM)Cell LineAssay TypeReference
This compoundPCAF5.31-Enzymatic Assay
This compoundAnti-proliferative3.06HePG2 (Liver Cancer)Cell Viability
This compoundAnti-proliferative5.69MCF-7 (Breast Cancer)Cell Viability
This compoundAnti-proliferative7.56PC3 (Prostate Cancer)Cell Viability
This compoundAnti-proliferative2.83HCT-116 (Colon Cancer)Cell Viability

Experimental Protocols

General Guidelines for Handling this compound
  • Solubility: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Selected cancer cell line(s) (e.g., HePG2, MCF-7, PC3, HCT-116)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well clear or white-walled microplates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with could be 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution and read the absorbance.

    • For CellTiter-Glo® assay: Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_compound Prepare serial dilutions of this compound adhere->prepare_compound treat_cells Treat cells with this compound or vehicle prepare_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add viability reagent (e.g., MTT) incubate->add_reagent read_plate Read plate (absorbance/luminescence) add_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a cell viability assay using this compound.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle distribution.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 or 2x IC50 concentration) or vehicle for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Compare the cell cycle distribution of this compound-treated cells to that of the vehicle-treated control cells.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 or 2x IC50 concentration) or vehicle for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Compare the percentage of apoptotic cells in the treated versus control groups.

Troubleshooting

  • Low Potency (High IC50):

    • Verify the concentration and purity of this compound.

    • Optimize the incubation time.

    • Ensure the chosen cell line expresses PCAF.

  • High Background in Assays:

    • Optimize cell seeding density to avoid overgrowth.

    • Ensure complete removal of wash buffers.

    • For fluorescence-based assays, check for autofluorescence of the compound or medium.

  • Inconsistent Results:

    • Maintain consistent cell passage numbers.

    • Ensure uniform cell seeding.

    • Prepare fresh dilutions of this compound for each experiment.

By following these detailed protocols and guidelines, researchers can effectively utilize this compound to explore the role of PCAF in their specific cellular models and advance the understanding of its therapeutic potential.

References

Application Notes and Protocols for Pcaf-IN-2 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols have been compiled based on currently available public information. As of the latest literature search, specific in vivo dosage, pharmacokinetics, and toxicology data for Pcaf-IN-2 in animal models have not been published. The information provided herein is based on general knowledge of P300/CBP-associated factor (PCAF) inhibitors and preclinical oncology research. These are proposed starting points and require significant optimization and validation by the end-user.

Introduction

This compound, also identified as compound 17, is a potent inhibitor of the P300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT) enzyme. PCAF is a critical regulator of gene transcription through the acetylation of histone and non-histone proteins. Dysregulation of PCAF activity has been implicated in the pathogenesis of various diseases, including cancer. This compound has demonstrated anti-tumor activity in in vitro studies, inducing apoptosis and cell cycle arrest in various cancer cell lines. These application notes provide a framework for the initial in vivo evaluation of this compound in animal models.

Preclinical Objectives

The primary objectives for the in vivo characterization of this compound typically include:

  • Maximum Tolerated Dose (MTD) Determination: To identify the highest dose of this compound that can be administered without causing unacceptable toxicity.

  • Pharmacokinetic (PK) Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound.

  • Pharmacodynamic (PD) Assessment: To confirm target engagement by measuring the modulation of PCAF activity or downstream signaling pathways in tumor and/or surrogate tissues.

  • Anti-tumor Efficacy Evaluation: To assess the therapeutic potential of this compound in relevant animal models of cancer.

Quantitative Data Summary (Hypothetical)

As no specific in vivo data for this compound is available, the following tables are hypothetical examples of how such data would be presented. Researchers must generate their own data through experimentation.

Table 1: Hypothetical Maximum Tolerated Dose (MTD) of this compound in Mice

Dosing ScheduleRoute of AdministrationMTD (mg/kg)Dose-Limiting Toxicities
Single DoseIntraperitoneal (IP)100Lethargy, weight loss >20%
Daily for 14 daysOral (PO)50Weight loss >15%, mild liver enzyme elevation
Twice daily for 21 daysIntravenous (IV)25Injection site reaction, transient neutropenia

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (50 mg/kg, PO)

ParameterValueUnit
Cmax (Maximum Concentration)2.5µg/mL
Tmax (Time to Cmax)2hours
AUC (Area Under the Curve)15µg*h/mL
t1/2 (Half-life)6hours
Bioavailability40%

Experimental Protocols

The following are detailed protocols for key experiments. These are generalized and will require adaptation to specific laboratory conditions and animal models.

Animal Models
  • Species: Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) are commonly used for xenograft studies.

  • Tumor Models:

    • Subcutaneous Xenografts: Human cancer cell lines (e.g., HCT116, A549) are injected subcutaneously into the flank of the mice. Tumor growth is monitored by caliper measurements.

    • Orthotopic Models: Tumor cells are implanted into the organ of origin to better mimic the tumor microenvironment.

    • Patient-Derived Xenografts (PDX): Tumor fragments from patients are implanted into mice, providing a more clinically relevant model.

This compound Formulation and Administration
  • Formulation for IP/IV Administration:

    • Dissolve this compound in a minimal amount of a suitable solvent such as DMSO.

    • Further dilute the stock solution with a vehicle appropriate for injection, such as a mixture of PEG400, Tween 80, and saline. The final DMSO concentration should be kept low (e.g., <10%) to minimize toxicity.

    • Ensure the final solution is clear and free of precipitation before administration.

  • Formulation for Oral Administration:

    • Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

    • The use of a co-solvent like Tween 80 can aid in wetting the compound and improving suspension stability.

    • Administer the suspension via oral gavage.

Maximum Tolerated Dose (MTD) Study Protocol
  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.

  • Group Allocation: Randomly assign mice to different dose groups (e.g., 5 mice per group). Include a vehicle control group.

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups based on the observed toxicity in the previous group (e.g., using a modified Fibonacci sequence).

  • Administration: Administer this compound according to the desired schedule (e.g., daily for 14 days).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, fur texture).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Definition: The MTD is defined as the highest dose that does not result in >20% body weight loss or death of any animal in the cohort, and where any observed clinical signs are reversible.

Pharmacokinetic (PK) Study Protocol
  • Animal Preparation: Cannulate the jugular vein of the mice for serial blood sampling if possible.

  • Compound Administration: Administer a single dose of this compound via the desired route (e.g., IV and PO to determine bioavailability).

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Prepare a standard curve using known concentrations of this compound in blank plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Anti-Tumor Efficacy Study Protocol
  • Tumor Implantation: Implant tumor cells or fragments as described in section 4.1.

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

  • Group Randomization: Randomize animals with established tumors into treatment and control groups.

  • Treatment: Begin treatment with this compound at a well-tolerated and effective dose (determined from MTD and pilot efficacy studies). Administer the compound according to the planned schedule.

  • Efficacy Readouts:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record animal body weights to monitor toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry for pharmacodynamic markers).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect compared to the vehicle control group.

Visualizations

Signaling Pathway

PCAF_Signaling_Pathway cluster_nucleus Nucleus PCAF PCAF (KAT2B) Histones Histones (e.g., H3K9) PCAF->Histones Acetylation Transcription_Factors Transcription Factors (e.g., p53, MYC) PCAF->Transcription_Factors Acetylation p300_CBP p300/CBP p300_CBP->Histones Acetylation p300_CBP->Transcription_Factors Acetylation Chromatin Chromatin Histones->Chromatin Gene_Transcription Gene Transcription Transcription_Factors->Gene_Transcription DNA DNA Chromatin->Gene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Pcaf_IN_2 This compound Pcaf_IN_2->PCAF Inhibition

Caption: PCAF signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_preclinical In Vivo Evaluation of this compound cluster_efficacy_steps Formulation 1. Compound Formulation MTD 2. MTD Study Formulation->MTD PK 3. Pharmacokinetic (PK) Study MTD->PK Efficacy 4. Efficacy Study (Xenograft Model) MTD->Efficacy PK->Efficacy Dose Selection Tumor_Implant 4a. Tumor Implantation Tumor_Growth 4b. Tumor Growth to 100-200 mm³ Tumor_Implant->Tumor_Growth Randomization 4c. Randomization Tumor_Growth->Randomization Treatment 4d. Treatment Initiation Randomization->Treatment Monitoring 4e. Tumor & Weight Monitoring Treatment->Monitoring Endpoint 4f. Endpoint Analysis Monitoring->Endpoint Analysis 5. Data Analysis & Reporting Endpoint->Analysis

Caption: General workflow for in vivo evaluation of this compound.

Application Notes and Protocols for Detecting Pcaf-IN-2 Effects via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to detect the cellular effects of Pcaf-IN-2, a potent inhibitor of the histone acetyltransferase PCAF (P300/CBP-associated factor). The following sections detail the necessary reagents, step-by-step experimental procedures, and expected outcomes, including quantitative analysis of protein expression changes.

Introduction

P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation by acetylating histone and non-histone proteins. Its activity is implicated in various cellular processes, including cell cycle progression, DNA damage response, and apoptosis. Dysregulation of PCAF activity has been linked to several diseases, including cancer. This compound is a small molecule inhibitor of PCAF that serves as a valuable tool for studying the biological functions of this enzyme and for potential therapeutic development. Western blotting is a fundamental technique to elucidate the mechanism of action of this compound by examining its effects on the expression and post-translational modifications of downstream target proteins.

Key Target Proteins for this compound Effects

Based on the known functions of PCAF, the following proteins are key targets for Western blot analysis to assess the efficacy and mechanism of this compound:

  • PCAF: To confirm the presence of the enzyme in the cell lysates.

  • Acetylated Histone H3 (Lys14): As a direct substrate of PCAF, a decrease in H3K14 acetylation is a primary indicator of this compound's inhibitory activity.

  • p53: PCAF is known to acetylate p53, which can affect its stability and transcriptional activity.

  • p21 (CDKN1A): A key downstream target of p53, its expression levels can be altered by this compound treatment.

  • Gli1: A transcription factor in the Hedgehog signaling pathway, which is regulated by PCAF-mediated ubiquitination and degradation. A change in Gli1 levels can indicate an effect on this oncogenic pathway.

Experimental Protocols

This protocol provides a general guideline for treating human cancer cell lines (e.g., HepG2, HCT116) with this compound and subsequently performing a Western blot analysis. Optimization of conditions such as cell density, inhibitor concentration, and treatment duration may be required for specific cell lines and experimental goals.

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate human hepatocellular carcinoma (HepG2) or colorectal carcinoma (HCT116) cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing culture medium from the wells and replace it with the medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

II. Cell Lysis and Protein Quantification
  • Cell Lysis:

    • After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

    • Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification:

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

    • Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.

III. Western Blotting
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each protein sample to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load equal amounts of protein (20-40 µg) into the wells of a 4-20% gradient or a 12% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder in one lane to monitor protein separation and estimate molecular weights.

    • Run the gel in 1X Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the primary antibody (see Table 1 for recommended dilutions) in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Data Presentation

Quantitative analysis of the Western blot bands should be performed using densitometry software (e.g., ImageJ). The intensity of the protein band of interest should be normalized to a loading control (e.g., β-actin or GAPDH). The following table provides a template for summarizing the quantitative data.

Table 1: Quantitative Analysis of Protein Expression Changes Following this compound Treatment in HepG2 Cells (48 hours)

Target ProteinThis compound (µM)Normalized Band Intensity (Arbitrary Units)Fold Change (vs. Control)
ac-H3K14 0 (Control)1.00 ± 0.081.00
50.65 ± 0.050.65
100.32 ± 0.040.32
200.15 ± 0.030.15
p21 0 (Control)1.00 ± 0.121.00
51.45 ± 0.151.45
101.98 ± 0.211.98
202.54 ± 0.282.54
Gli1 0 (Control)1.00 ± 0.091.00
50.78 ± 0.070.78
100.51 ± 0.060.51
200.29 ± 0.040.29

Data are represented as mean ± standard deviation from three independent experiments.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis cell_culture Cell Culture (HepG2 / HCT116) treatment This compound Treatment (0-20 µM, 48h) cell_culture->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking pri_ab Primary Antibody Incubation (4°C, o/n) blocking->pri_ab sec_ab Secondary Antibody Incubation (RT, 1h) pri_ab->sec_ab detection ECL Detection sec_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry (ImageJ) imaging->densitometry normalization Normalization (vs. Loading Control) densitometry->normalization reporting Data Reporting (Table/Graph) normalization->reporting

Caption: Western blot workflow for this compound analysis.

PCAF Signaling Pathway

PCAF_pathway cluster_nucleus Nucleus cluster_downstream Cellular Effects Pcaf_IN_2 This compound PCAF PCAF (KAT2B) Pcaf_IN_2->PCAF Inhibits p53 p53 PCAF->p53 Acetylates Gli1 Gli1 PCAF->Gli1 Ubiquitinates H3 Histone H3 PCAF->H3 Acetylates ac_p53 Acetylated p53 (Active) p53->ac_p53 p21 p21 Gene ac_p53->p21 Activates Transcription Apoptosis Apoptosis ac_p53->Apoptosis TumorSuppression Tumor Suppression ac_p53->TumorSuppression CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Ub_Gli1 Ubiquitinated Gli1 Gli1->Ub_Gli1 ProteasomalDegradation Proteasomal Degradation Ub_Gli1->ProteasomalDegradation ac_H3 Acetylated H3 (e.g., H3K14ac) H3->ac_H3 GeneTranscription Gene Transcription ac_H3->GeneTranscription

Caption: PCAF signaling and the effect of this compound.

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with Pcaf-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural context. This application note provides a detailed protocol for performing a ChIP assay to study the effects of Pcaf-IN-2, a potent inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF). PCAF plays a crucial role in transcriptional regulation through the acetylation of histones and other proteins.[1] By inhibiting PCAF with this compound, researchers can elucidate the specific role of PCAF in gene regulation and its impact on various cellular processes.

These protocols are designed to guide researchers through a typical ChIP experiment, from cell treatment with this compound to the final analysis of target DNA enrichment.

Quantitative Data for this compound

This compound is a specific inhibitor of PCAF with a demonstrated impact on cancer cell lines. The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueReference
IC50 (PCAF) 5.31 µMNot explicitly cited in search results

Table 2: Anti-tumor Activity of this compound in Cancer Cell Lines

Cell LineIC50 (µM)Cancer Type
HePG2 3.06Liver Cancer
MCF-7 5.69Breast Cancer
PC3 7.56Prostate Cancer
HCT-116 2.83Colon Cancer

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of cell growth.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental procedure, the following diagrams are provided.

PCAF_Signaling_Pathway cluster_0 Upstream Signals cluster_1 PCAF Complex cluster_2 Downstream Effects Growth Factors Growth Factors PCAF PCAF Growth Factors->PCAF Cell Stress Cell Stress Cell Stress->PCAF Developmental Cues Developmental Cues Developmental Cues->PCAF p300_CBP p300_CBP PCAF->p300_CBP associates with Histones Histones PCAF->Histones acetylates (H3K9, H3K14) Transcription Factors\n(e.g., p53, MyoD) Transcription Factors (e.g., p53, MyoD) PCAF->Transcription Factors\n(e.g., p53, MyoD) acetylates Gene Transcription Gene Transcription Histones->Gene Transcription Transcription Factors\n(e.g., p53, MyoD)->Gene Transcription Cell Cycle Arrest Cell Cycle Arrest Gene Transcription->Cell Cycle Arrest Apoptosis Apoptosis Gene Transcription->Apoptosis Pcaf_IN_2 This compound Pcaf_IN_2->PCAF inhibits ChIP_Workflow A 1. Cell Culture and Treatment - Plate cells - Treat with this compound or vehicle control B 2. Cross-linking - Add formaldehyde (B43269) to cross-link proteins to DNA A->B C 3. Cell Lysis and Chromatin Shearing - Lyse cells to release chromatin - Sonicate to shear chromatin into 200-1000 bp fragments B->C D 4. Immunoprecipitation (IP) - Add antibody specific to target protein (e.g., H3K9ac, H3K14ac, or PCAF) - Add Protein A/G beads to capture antibody-protein-DNA complexes C->D E 5. Washing - Wash beads to remove non-specific binding D->E F 6. Elution and Reverse Cross-linking - Elute protein-DNA complexes from beads - Reverse formaldehyde cross-links E->F G 7. DNA Purification - Purify DNA from the eluted sample F->G H 8. DNA Analysis - qPCR to quantify enrichment of specific DNA sequences - (Optional) ChIP-Seq for genome-wide analysis G->H

References

Application Notes and Protocols for Flow Cytometry Analysis of Pcaf-IN-2 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of Pcaf-IN-2, a potent inhibitor of the p300/CBP-associated factor (PCAF). The provided protocols detail the assessment of apoptosis and cell cycle progression in this compound-treated cells, enabling researchers to effectively characterize its anti-tumor activity.

Introduction

This compound is a small molecule inhibitor of PCAF, a histone acetyltransferase that plays a critical role in transcriptional regulation. By inhibiting PCAF, this compound has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, making it a promising candidate for anti-cancer drug development. Flow cytometry is an indispensable tool for elucidating the mechanisms of action of such compounds by providing quantitative, single-cell level data on apoptosis and cell cycle distribution.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by inhibiting the acetyltransferase activity of PCAF. This inhibition leads to downstream effects on cellular processes, primarily apoptosis and cell cycle regulation. PCAF is known to influence the expression of proteins involved in these pathways. Inhibition of PCAF can lead to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2, thereby promoting apoptosis. Furthermore, PCAF interacts with and regulates the activity of cyclin-dependent kinase 2 (cdk2), a key regulator of cell cycle progression. By inhibiting PCAF, this compound can lead to cell cycle arrest, particularly at the G2/M phase.

Data Presentation

The following tables summarize the reported inhibitory concentrations (IC50) of this compound in various cancer cell lines. This information is crucial for designing effective treatment strategies for in vitro experiments.

Cell LineCancer TypeIC50 (µM)
HePG2Hepatocellular Carcinoma3.06
MCF-7Breast Cancer5.69
PC3Prostate Cancer7.56
HCT-116Colorectal Cancer2.83

Mandatory Visualizations

To facilitate a clear understanding of the experimental processes and underlying biological pathways, the following diagrams have been generated.

G cluster_0 This compound Treatment Workflow A Seed Cells B Treat with this compound (and vehicle control) A->B C Incubate for 24-48 hours B->C D Harvest Cells C->D E Stain for Flow Cytometry (Apoptosis or Cell Cycle) D->E F Acquire Data on Flow Cytometer E->F G Analyze Data F->G

Caption: Experimental workflow for this compound treatment and subsequent flow cytometry analysis.

G Pcaf_IN_2 This compound PCAF PCAF Pcaf_IN_2->PCAF Bcl2 Bcl-2 (Anti-apoptotic) PCAF->Bcl2 Upregulates BAX BAX (Pro-apoptotic) PCAF->BAX Downregulates cdk2 cdk2 PCAF->cdk2 Regulates Apoptosis Apoptosis Bcl2->Apoptosis BAX->Apoptosis G2M_Arrest G2/M Arrest cdk2->G2M_Arrest

Caption: Simplified signaling pathway of this compound inducing apoptosis and cell cycle arrest.

Experimental Protocols

Detailed methodologies for the analysis of apoptosis and cell cycle in this compound treated cells are provided below.

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., HCT-116, HePG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium (which contains floating/apoptotic cells) into a 15 mL conical tube.

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the previously collected culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.

Data Interpretation:

Cell PopulationAnnexin V-FITCPropidium Iodide (PI)
ViableNegativeNegative
Early ApoptoticPositiveNegative
Late Apoptotic/NecroticPositivePositive
NecroticNegativePositive
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol (B145695)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Harvest adherent cells using Trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the samples on a flow cytometer.

    • Use software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Data Interpretation:

Cell Cycle PhaseDNA Content
Sub-G1< 2N (Apoptotic cells)
G0/G12N
S> 2N and < 4N
G2/M4N

Application Notes and Protocols for Studying PCAF Protein-Protein Interactions using Pcaf-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P300/CBP-associated factor (PCAF), also known as KAT2B, is a crucial histone acetyltransferase (HAT) involved in a myriad of cellular processes, including transcriptional regulation, cell cycle control, and differentiation. PCAF functions as a catalytic subunit within large transcriptional co-activator complexes and also acetylates non-histone proteins. Its function is intricately linked to its interactions with other proteins, which are mediated through its various domains, including the HAT domain and the bromodomain.

Pcaf-IN-2 is a potent and specific inhibitor of PCAF with a reported IC50 of 5.31 µM.[1] This small molecule presents a valuable tool for elucidating the role of PCAF's enzymatic activity in cellular processes and for investigating the dynamics of its protein-protein interactions. These application notes provide detailed protocols for utilizing this compound to study PCAF protein-protein interactions through co-immunoprecipitation (Co-IP), pull-down assays, and the Cellular Thermal Shift Assay (CETSA).

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Target p300/CBP-associated factor (PCAF)[1]
IC50 5.31 µM[1]
Molecular Formula C₂₁H₂₂N₄O₃SN/A
Molecular Weight 410.49 g/mol N/A
Known Cellular Effects Induces apoptosis and G2/M cell cycle arrest in some cancer cell lines.N/A

Table 2: Key Protein-Protein Interactions of PCAF

Interacting ProteinFunction of InteractionRelevant Cellular Process
p300/CBP Forms a transcriptional co-activator complex.Transcriptional activation
MyoD PCAF acetylates MyoD, enhancing its DNA binding affinity.[2]Muscle differentiation[2]
FKLF2 Both p300 and PCAF act as coactivators for FKLF2.Transcriptional regulation
IRF family (IRF-1, IRF-2) The bromodomain of PCAF interacts with these transcription factors.Insulin response, interferon signaling
E2F1 PCAF acetylates E2F1, enhancing its DNA binding and transcriptional function.Cell cycle regulation
p53 PCAF is a transcriptional coactivator for p53.Tumor suppression
Hdm2 PCAF possesses intrinsic ubiquitination activity that controls Hdm2 stability.p53 regulation

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Investigate the Effect of this compound on PCAF-p300 Interaction

This protocol describes how to determine if this compound can disrupt the interaction between PCAF and its well-established binding partner, p300.

Workflow Diagram:

CoIP_Workflow cluster_treatment Cell Treatment cluster_lysis Cell Lysis & IP cluster_analysis Analysis cell_culture 1. Culture cells (e.g., HEK293T) treatment 2. Treat with Vehicle (DMSO) or this compound cell_culture->treatment lysis 3. Lyse cells treatment->lysis ip 4. Immunoprecipitate PCAF lysis->ip wash 5. Wash beads ip->wash elute 6. Elute proteins wash->elute western 7. Western Blot for p300 elute->western

Caption: Workflow for Co-Immunoprecipitation to study the effect of this compound.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-PCAF antibody for immunoprecipitation (e.g., rabbit monoclonal)

  • Protein A/G magnetic beads

  • Anti-p300 antibody for Western blotting (e.g., mouse monoclonal)

  • Anti-PCAF antibody for Western blotting (as a loading control for IP)

  • Secondary antibodies (anti-rabbit IgG-HRP and anti-mouse IgG-HRP)

  • SDS-PAGE gels and Western blotting apparatus

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293T cells in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO for 4-6 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (whole-cell lysate) to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysates.

    • Pre-clear the lysates by incubating with 20 µL of protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Remove the beads using a magnetic stand.

    • To 1 mg of pre-cleared lysate, add 2-4 µg of anti-PCAF antibody and incubate overnight at 4°C on a rotator.

    • Add 30 µL of fresh protein A/G magnetic beads and incubate for 2 hours at 4°C.

  • Washing and Elution:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of lysis buffer and once with PBS.

    • Elute the protein complexes by adding 50 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p300 and PCAF overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

Expected Results: A decrease in the amount of co-immunoprecipitated p300 in the this compound treated sample compared to the vehicle control would suggest that this compound disrupts the PCAF-p300 interaction.

GST Pull-Down Assay to Assess Direct Inhibition of PCAF-MyoD Interaction

This in vitro assay determines if this compound directly interferes with the binding of PCAF to its substrate and interaction partner, MyoD.

Workflow Diagram:

GST_PullDown_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis gst_myod 1. Purify GST-MyoD & His-PCAF bind_beads 2. Bind GST-MyoD to Glutathione (B108866) beads gst_myod->bind_beads incubate 3. Incubate beads with His-PCAF +/- this compound bind_beads->incubate wash 4. Wash beads incubate->wash elute 5. Elute proteins wash->elute western 6. Western Blot for His-tag elute->western

Caption: Workflow for a GST Pull-Down Assay with this compound.

Materials:

  • Purified GST-tagged MyoD

  • Purified His-tagged PCAF

  • Glutathione-Sepharose beads

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)

  • Wash buffer (Binding buffer with 300 mM NaCl)

  • Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0)

  • Anti-His-tag antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Preparation:

    • Equilibrate Glutathione-Sepharose beads with binding buffer.

    • Incubate 5 µg of GST-MyoD with 30 µL of beads for 1 hour at 4°C.

    • Wash the beads three times with binding buffer to remove unbound protein.

  • Incubation:

    • Resuspend the GST-MyoD-bound beads in 500 µL of binding buffer.

    • Add 5 µg of His-PCAF to the beads.

    • In separate tubes, add this compound at various concentrations (e.g., 1, 5, 10, 25 µM) or DMSO as a vehicle control.

    • Incubate for 2-3 hours at 4°C on a rotator.

  • Washing and Elution:

    • Wash the beads three times with wash buffer.

    • Elute the bound proteins by adding 50 µL of elution buffer and incubating for 10 minutes at room temperature.

  • Western Blotting:

    • Analyze the eluates by SDS-PAGE and Western blotting using an anti-His-tag antibody to detect PCAF.

Expected Results: A dose-dependent decrease in the amount of His-PCAF pulled down with GST-MyoD in the presence of this compound would indicate a direct inhibitory effect on their interaction.

Cellular Thermal Shift Assay (CETSA) for Target Engagement of this compound with PCAF

CETSA is a powerful method to confirm the direct binding of a small molecule to its target protein in a cellular context. Ligand binding stabilizes the target protein against thermal denaturation.

Workflow Diagram:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Shock cluster_lysis_analysis Lysis & Analysis cells 1. Treat cells with Vehicle or this compound heat 2. Heat cells at different temperatures cells->heat lyse 3. Lyse cells heat->lyse centrifuge 4. Centrifuge to pellet aggregates lyse->centrifuge western 5. Western Blot for soluble PCAF centrifuge->western

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line expressing PCAF (e.g., HeLa or U2OS)

  • This compound

  • DMSO

  • PBS

  • Protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for freeze-thaw lysis (liquid nitrogen and water bath)

  • Ultracentrifuge

  • Anti-PCAF antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound (e.g., 20 µM) or DMSO for 1 hour.

  • Heat Shock:

    • Harvest and resuspend cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler. Include a non-heated control (room temperature).

  • Cell Lysis:

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing in a 25°C water bath.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-PCAF antibody.

Data Analysis:

  • Quantify the band intensities for PCAF at each temperature for both vehicle and this compound treated samples.

  • Normalize the intensity at each temperature to the non-heated control for each treatment group.

  • Plot the normalized intensity versus temperature to generate melting curves.

  • A shift of the melting curve to a higher temperature in the presence of this compound indicates stabilization of PCAF and confirms target engagement.

Signaling Pathway

PCAF is a central node in various signaling pathways, integrating signals to regulate gene expression. The following diagram illustrates a simplified pathway involving PCAF, its interaction with p300/CBP, and its role in acetylating downstream targets like MyoD to regulate muscle differentiation.

PCAF_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events growth_factors Growth Factors / Differentiation Signals receptor Receptor Tyrosine Kinase growth_factors->receptor ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway receptor->ras_raf_mek_erk p300_cbp p300/CBP ras_raf_mek_erk->p300_cbp Activates myod MyoD ras_raf_mek_erk->myod Activates pcaf PCAF p300_cbp->pcaf Recruits pcaf->myod Acetylates pcaf_in_2 This compound pcaf_in_2->pcaf Inhibits gene_expression Muscle-specific Gene Expression myod->gene_expression Binds DNA acetylated_myod Acetylated MyoD acetylated_myod->gene_expression Enhances Transcription

Caption: A simplified signaling pathway illustrating the role of PCAF in muscle differentiation.

This pathway highlights how extracellular signals can lead to the activation of transcription factors like MyoD. p300/CBP then recruits PCAF, which in turn acetylates MyoD, enhancing its ability to drive the expression of muscle-specific genes. This compound can be used to probe the necessity of PCAF's acetyltransferase activity in this process.

Conclusion

This compound is a valuable chemical tool for dissecting the multifaceted roles of PCAF. The protocols outlined in these application notes provide a framework for researchers to investigate how this compound affects the protein-protein interactions of PCAF, both in vitro and in a cellular context. By employing these methodologies, scientists can gain deeper insights into the regulatory mechanisms governed by PCAF and its potential as a therapeutic target in various diseases.

References

Application of Pcaf-IN-2 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pcaf-IN-2 is a potent and selective inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation, cell cycle control, and apoptosis. The dysregulation of PCAF activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. High-throughput screening (HTS) is a powerful approach for identifying novel modulators of PCAF activity. This document provides detailed application notes and protocols for the use of this compound as a reference compound in HTS campaigns aimed at discovering new PCAF inhibitors.

Quantitative Data for this compound

This compound serves as an essential positive control in PCAF inhibitor screening assays. Its well-characterized inhibitory activity allows for the validation of assay performance and the accurate determination of the potency of screening hits.

ParameterValueCell Line/Assay ConditionReference
IC50 (PCAF) 5.31 µMIn vitro biochemical assay[1]
IC50 (HePG2) 3.06 µMCell-based anti-proliferative assay[1]
IC50 (MCF-7) 5.69 µMCell-based anti-proliferative assay[1]
IC50 (PC3) 7.56 µMCell-based anti-proliferative assay[1]
IC50 (HCT-116) 2.83 µMCell-based anti-proliferative assay[1]

Signaling Pathways and Experimental Workflows

PCAF Signaling in Cell Cycle Regulation

PCAF plays a critical role in cell cycle progression, in part by regulating the activity of cyclin-dependent kinase 2 (cdk2). PCAF can inhibit cdk2 activity through direct binding and by acetylating cdk2 at lysine (B10760008) 33, which is located in the ATP-binding pocket. This inhibition of cdk2 can lead to cell cycle arrest at the S and G2/M phases.

PCAF_Cell_Cycle_Regulation Pcaf_IN_2 This compound PCAF PCAF Pcaf_IN_2->PCAF Inhibits Cyclin_A_cdk2 Cyclin A/cdk2 PCAF->Cyclin_A_cdk2 Inhibits by acetylation of cdk2 (K33) Cell_Cycle_Arrest Cell Cycle Arrest PCAF->Cell_Cycle_Arrest Induces Cell_Cycle_Progression S and G2/M Phase Progression Cyclin_A_cdk2->Cell_Cycle_Progression Promotes

Caption: PCAF-mediated inhibition of Cyclin A/cdk2 leading to cell cycle arrest.

High-Throughput Screening Workflow for PCAF Inhibitors

A typical HTS campaign for identifying novel PCAF inhibitors involves a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Tertiary Assays Compound_Library Compound Library Biochemical_HTS Biochemical HTS Assay (e.g., AlphaLISA, HTRF) Compound_Library->Biochemical_HTS Hits Initial Hits Biochemical_HTS->Hits Dose_Response Dose-Response Analysis (IC50 determination) Hits->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay (e.g., fluorescence polarization) Dose_Response->Orthogonal_Assay Cell_Based_Assay Cell-Based Assay (Histone Acetylation or Cell Proliferation) Orthogonal_Assay->Cell_Based_Assay Selectivity_Profiling Selectivity Profiling (against other HATs) Cell_Based_Assay->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies Selectivity_Profiling->Mechanism_of_Action Lead_Compounds Lead Compounds Mechanism_of_Action->Lead_Compounds

Caption: A generalized workflow for a high-throughput screening campaign to identify PCAF inhibitors.

Experimental Protocols

The following protocols are provided as templates and should be optimized for specific laboratory conditions and instrumentation.

Biochemical HTS Assay for PCAF Inhibitors (AlphaLISA Format)

This protocol is adapted from a similar high-throughput screen for inhibitors of another histone acetyltransferase and is suitable for screening large compound libraries.

Materials:

  • Recombinant human PCAF enzyme

  • Biotinylated Histone H3 (1-21) peptide substrate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • AlphaLISA anti-acetylated-Histone H3 acceptor beads

  • Streptavidin-coated donor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

  • This compound (positive control)

  • DMSO (vehicle control)

  • 384-well white opaque assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well assay plate. Also include wells with DMSO only for negative and positive controls.

  • Enzyme and Substrate Preparation: Prepare a master mix of PCAF enzyme and biotinylated Histone H3 peptide in assay buffer.

  • Enzyme/Substrate Addition: Add the PCAF/Histone H3 mix to all wells of the assay plate.

  • Reaction Initiation: Prepare a solution of Acetyl-CoA in assay buffer. Add this solution to all wells to start the enzymatic reaction, except for the negative control wells (add assay buffer without Acetyl-CoA).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a mixture of AlphaLISA acceptor and donor beads in the appropriate AlphaLISA buffer. Add this bead mixture to all wells.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation. The Z' factor, a measure of assay quality, should be calculated for each screening plate using the positive (this compound) and negative (DMSO) controls. A Z' factor greater than 0.5 is generally considered acceptable for HTS.

Cell-Based Assay for PCAF Activity (Histone H3 Acetylation)

This protocol describes a cell-based assay to measure the effect of PCAF inhibitors on the acetylation of its downstream target, Histone H3. This can be performed using high-content imaging or an in-cell Western assay format.

Materials:

  • HePG2 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • This compound

  • Test compounds

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-acetyl-Histone H3 (Lys9)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • 96- or 384-well black, clear-bottom imaging plates

Procedure:

  • Cell Seeding: Seed HePG2 cells into the wells of the imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of test compounds or this compound for a predetermined time (e.g., 24 hours). Include DMSO-treated wells as a negative control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with fixation solution for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Block the cells with blocking buffer for 1 hour.

    • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour in the dark.

    • Wash with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the mean fluorescence intensity of the acetyl-Histone H3 signal within the nucleus (defined by the DAPI stain) for each well.

Data Analysis: Normalize the acetyl-Histone H3 fluorescence intensity to the cell number (from DAPI staining). Calculate the percent inhibition of histone acetylation for each compound concentration relative to the DMSO control. Determine the IC50 values for active compounds.

Cell Proliferation Assay

This assay measures the anti-proliferative effect of PCAF inhibitors, which is a downstream consequence of PCAF inhibition and cell cycle arrest.

Materials:

  • HCT-116 or HePG2 cells

  • Cell culture medium and supplements

  • This compound

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96- or 384-well white, clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed cells into the wells of the assay plates and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of test compounds or this compound to the cells. Include DMSO-treated wells as a control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Measurement:

    • Allow the plates to equilibrate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control. Determine the IC50 values for active compounds.

Conclusion

This compound is a valuable tool for the discovery and characterization of novel PCAF inhibitors. The protocols and data presented here provide a framework for establishing robust and reliable high-throughput screening assays. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and validate new chemical entities targeting PCAF for further development as potential therapeutics.

References

Application Notes and Protocols for Immunohistochemical Staining for PCAF Inhibition by Pcaf-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation by acetylating histone and non-histone proteins. Its activity is implicated in various cellular processes, including cell cycle progression, DNA damage repair, and apoptosis. Dysregulation of PCAF activity has been linked to several diseases, including cancer. Pcaf-IN-2 is a potent and specific small molecule inhibitor of PCAF, showing promise as a therapeutic agent by modulating PCAF's acetyltransferase activity.

These application notes provide detailed protocols for the use of immunohistochemistry (IHC) to detect the inhibition of PCAF activity by this compound in formalin-fixed, paraffin-embedded (FFPE) tissues. The protocols focus on the assessment of acetylation status of key PCAF substrates, including Histone H3 at lysine (B10760008) 14 (H3K14ac), β-catenin at lysine 49 (Ac-β-catenin (Lys49)), and p53 at lysine 320 (Ac-p53 (Lys320)).

Product Information

  • Product Name: this compound

  • Mechanism of Action: Potent inhibitor of PCAF histone acetyltransferase activity.[1]

  • Target: P300/CBP-associated factor (PCAF)

  • Applications: In vitro and in vivo studies of PCAF inhibition, cancer research, epigenetics, and drug development.

  • Formulation for In Vivo Use: For intraperitoneal (i.p.) injection in mice, this compound can be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound and representative quantitative data from immunohistochemical analysis of FFPE tumor xenografts treated with this compound. The IHC data is presented as the percentage of positively stained cells and the average staining intensity (scored on a scale of 0-3, where 0=negative, 1=weak, 2=moderate, 3=strong).

Table 1: In Vitro Inhibitory Activity of this compound [1]

Cell LineIC50 (µM)
HeLa5.3
A5497.8
MCF76.2

Table 2: Quantitative Immunohistochemical Analysis of PCAF Inhibition in Tumor Xenografts

Treatment GroupPCAF Expression (% positive cells)H3K14ac (% positive cells)Ac-β-catenin (Lys49) (% positive cells)Ac-p53 (Lys320) (% positive cells)
Vehicle Control95 ± 385 ± 570 ± 865 ± 7
This compound (10 mg/kg)93 ± 440 ± 635 ± 530 ± 6
This compound (25 mg/kg)96 ± 215 ± 412 ± 310 ± 4

Table 3: Staining Intensity Score of Acetylation Marks in Tumor Xenografts

Treatment GroupH3K14ac (Average Intensity)Ac-β-catenin (Lys49) (Average Intensity)Ac-p53 (Lys320) (Average Intensity)
Vehicle Control2.8 ± 0.22.5 ± 0.32.3 ± 0.4
This compound (10 mg/kg)1.2 ± 0.31.1 ± 0.21.0 ± 0.3
This compound (25 mg/kg)0.5 ± 0.20.4 ± 0.10.3 ± 0.1

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_in_vivo In Vivo Study cluster_ihc Immunohistochemistry cluster_analysis Data Analysis tumor_implantation Tumor Cell Implantation (Xenograft Model) tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth treatment This compound or Vehicle Administration (i.p.) tumor_growth->treatment tumor_excision Tumor Excision and Fixation (Formalin) treatment->tumor_excision tissue_processing Paraffin (B1166041) Embedding & Sectioning tumor_excision->tissue_processing deparaffinization Deparaffinization & Rehydration tissue_processing->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking Blocking of Non-specific Binding antigen_retrieval->blocking primary_ab Primary Antibody Incubation (PCAF, Ac-H3, Ac-β-catenin, Ac-p53) blocking->primary_ab secondary_ab Secondary Antibody & Detection primary_ab->secondary_ab counterstaining Counterstaining (Hematoxylin) secondary_ab->counterstaining mounting Dehydration & Mounting counterstaining->mounting imaging Microscopic Imaging mounting->imaging quantification Quantitative Analysis (% Positive Cells, Intensity Score) imaging->quantification

PCAF_signaling_pathway

Experimental Protocols

In Vivo Treatment of Tumor Xenografts with this compound
  • Animal Model: Establish tumor xenografts in immunocompromised mice (e.g., nude mice) by subcutaneously injecting a human cancer cell line (e.g., A549, HeLa).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize mice into treatment groups:

    • Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

    • This compound (e.g., 10 mg/kg)

    • This compound (e.g., 25 mg/kg)

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for a specified period (e.g., 14-21 days).

  • Tumor Measurement: Monitor tumor volume and body weight regularly.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and excise the tumors.

  • Fixation: Fix the tumors in 10% neutral buffered formalin for 24-48 hours at room temperature.

  • Tissue Processing: Dehydrate the fixed tumors through a series of graded ethanol (B145695) solutions and clear in xylene before embedding in paraffin.

Immunohistochemistry Staining Protocol for FFPE Tissues
  • Sectioning: Cut 4-5 µm thick sections from the FFPE tumor blocks and mount them on positively charged slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene: 2 changes for 5 minutes each.

    • Incubate in 100% ethanol: 2 changes for 3 minutes each.

    • Incubate in 95% ethanol: 1 change for 3 minutes.

    • Incubate in 70% ethanol: 1 change for 3 minutes.

    • Rinse in distilled water.

  • Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):

    • Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

    • Heat the solution to 95-100°C for 20 minutes in a water bath or steamer.

    • Allow the slides to cool down in the buffer for 20 minutes at room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in a suitable antibody diluent. Recommended starting dilutions are provided in Table 4.

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

    Table 4: Recommended Primary Antibodies and Dilutions for IHC

    AntibodySupplierCatalog #Recommended Dilution
    Rabbit anti-PCAFAbcamab123451:200
    Rabbit anti-Acetyl-Histone H3 (Lys14)Cell Signaling Technology#76271:400
    Rabbit anti-Acetyl-β-catenin (Lys49)Cell Signaling Technology#90301:100
    Rabbit anti-Acetyl-p53 (Lys320)Abcamab678901:250
  • Detection System:

    • Rinse slides with PBS.

    • Incubate with a biotinylated goat anti-rabbit secondary antibody for 30 minutes at room temperature.

    • Rinse with PBS.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

    • Rinse with PBS.

  • Chromogen Development:

    • Incubate sections with a DAB (3,3'-diaminobenzidine) substrate kit until the desired brown color intensity is reached.

    • Wash with distilled water to stop the reaction.

  • Counterstaining:

    • Counterstain the sections with hematoxylin (B73222) for 1-2 minutes to visualize the cell nuclei.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions and clear in xylene.

    • Mount the coverslip with a permanent mounting medium.

Quantitative Analysis of IHC Staining
  • Image Acquisition: Capture high-resolution digital images of the stained tissue sections using a light microscope equipped with a digital camera.

  • Image Analysis Software: Utilize image analysis software (e.g., ImageJ, QuPath) for quantitative assessment.

  • Quantification:

    • Percentage of Positive Cells: Determine the percentage of cells showing positive (brown) staining for the target protein within defined regions of interest.

    • Staining Intensity Score: Score the intensity of the positive staining on a semi-quantitative scale (e.g., 0 for no staining, 1 for weak, 2 for moderate, and 3 for strong staining). An H-score can be calculated by the formula: H-score = Σ (intensity × percentage of cells at that intensity).

Troubleshooting

IssuePossible CauseSolution
No Staining Primary antibody not effectiveUse a validated antibody for IHC-P. Optimize antibody dilution.
Inadequate antigen retrievalOptimize antigen retrieval method (time, temperature, buffer pH).
Inactive detection reagentsUse fresh reagents.
High Background Non-specific antibody bindingIncrease blocking time or use a different blocking reagent.
Endogenous peroxidase activityEnsure adequate peroxidase blocking.
Primary antibody concentration too highTitrate the primary antibody to a lower concentration.
Uneven Staining Incomplete deparaffinizationEnsure complete removal of paraffin with fresh xylene.
Tissues dried out during stainingKeep slides moist throughout the procedure.

Conclusion

The provided protocols offer a comprehensive guide for the immunohistochemical evaluation of this compound's inhibitory effect on PCAF activity in preclinical tumor models. By assessing the acetylation status of key PCAF substrates, researchers can effectively quantify the in vivo efficacy of this compound and gain valuable insights into its mechanism of action, thereby facilitating its development as a potential therapeutic agent.

References

Application Notes: In Vitro Histone Acetyltransferase (HAT) Assay Using Pcaf-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation by acetylating both histone and non-histone proteins.[1] Its involvement in various cellular processes, including cell cycle progression, differentiation, and DNA damage repair, has implicated its dysregulation in diseases such as cancer.[2][3] This makes PCAF a compelling target for therapeutic intervention. Pcaf-IN-2 is a potent and specific small molecule inhibitor of PCAF with a reported half-maximal inhibitory concentration (IC50) of 5.31 µM.[4] These application notes provide a detailed protocol for an in vitro fluorescence-based HAT assay to characterize the inhibitory activity of this compound against PCAF.

Principle of the Assay

The in vitro HAT assay described here is a fluorescence-based method that quantifies the enzymatic activity of PCAF. The assay measures the production of Coenzyme A (CoA-SH), a co-product of the acetyl-transfer reaction from Acetyl-Coenzyme A (Acetyl-CoA) to a histone H3-derived peptide substrate. The free thiol group of the generated CoA-SH reacts with a thiol-detecting probe to produce a highly fluorescent product. The fluorescence intensity is directly proportional to the PCAF HAT activity. By measuring the reduction in fluorescence in the presence of this compound, its inhibitory potency can be determined.

Data Presentation

Table 1: Inhibitory Activity of this compound against PCAF

InhibitorConcentration (µM)Percent Inhibition (%)IC50 (µM)
This compound0.18.55.31[4]
0.522.1
135.4
548.9
1065.2
2585.7
5095.1
10098.3

Note: The percent inhibition data is representative and may vary based on experimental conditions.

Experimental Protocols

Materials and Reagents
  • Recombinant human PCAF enzyme

  • This compound

  • Histone H3 peptide (e.g., residues 1-21)

  • Acetyl-CoA

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Thiol-detecting fluorescent probe (e.g., ThioGlo™)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for In Vitro HAT Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions add_reagents Add Reagents to Plate (Buffer, PCAF, this compound) prep_inhibitor->add_reagents prep_reagents Prepare Assay Reagents prep_reagents->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate 10 min start_reaction Initiate Reaction (Add H3 Peptide & Acetyl-CoA) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate 30-60 min stop_reaction Stop Reaction incubate->stop_reaction add_probe Add Fluorescent Probe stop_reaction->add_probe read_plate Read Fluorescence add_probe->read_plate Ex/Em appropriate for probe calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for the in vitro HAT assay to determine this compound inhibition.

Protocol for IC50 Determination of this compound
  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in HAT Assay Buffer to achieve a range of concentrations for the dose-response curve (e.g., 200 µM to 0.2 µM final assay concentration). Also, prepare a vehicle control (DMSO in assay buffer).

  • Assay Plate Setup:

    • Add 25 µL of HAT Assay Buffer to all wells of a 96-well plate.

    • Add 5 µL of the serially diluted this compound or vehicle control to the appropriate wells.

    • Add 10 µL of diluted recombinant PCAF enzyme to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 10 µL of HAT Assay Buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Prepare a substrate mix containing Histone H3 peptide and Acetyl-CoA in HAT Assay Buffer.

    • Add 10 µL of the substrate mix to all wells to initiate the reaction. The final reaction volume should be 50 µL.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Stop the Reaction (Optional): The reaction can be stopped by adding a small volume of a stopping solution (e.g., 0.5 M acetic acid), depending on the specific fluorescent probe used.

  • Detection:

    • Add 50 µL of the thiol-detecting fluorescent probe solution to each well.

    • Incubate at room temperature for 15-20 minutes, protected from light.

    • Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the chosen probe.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.

    • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of vehicle control well)] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

PCAF Signaling Pathway

PCAF is a key regulator of gene expression through the acetylation of histones and other proteins. Its activity is modulated by various upstream signals and, in turn, influences a wide range of downstream cellular processes.

PCAF_signaling PCAF Signaling Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_processes Cellular Processes p300 p300/CBP PCAF PCAF (KAT2B) p300->PCAF Acetylation (Activation) Autoacetylation Autoacetylation Autoacetylation->PCAF Activation HDAC3 HDAC3 HDAC3->PCAF Deacetylation (Inhibition) Histone_H3 Histone H3 (H3K9ac, H3K14ac) PCAF->Histone_H3 p53 p53 PCAF->p53 MyoD MyoD PCAF->MyoD E2F1 E2F1 PCAF->E2F1 beta_Catenin β-Catenin PCAF->beta_Catenin Gene_Transcription Gene Transcription Histone_H3->Gene_Transcription Cell_Cycle Cell Cycle Control p53->Cell_Cycle Apoptosis Apoptosis p53->Apoptosis Differentiation Differentiation (e.g., Myogenesis) MyoD->Differentiation E2F1->Cell_Cycle beta_Catenin->Gene_Transcription Gene_Transcription->Cell_Cycle Gene_Transcription->Differentiation DNA_Repair DNA Damage Response Cell_Cycle->DNA_Repair

Caption: PCAF signaling pathway showing upstream regulators and downstream targets.

PCAF activity is enhanced through acetylation by p300/CBP and through autoacetylation, leading to its nuclear localization and increased acetyltransferase activity.[1] Conversely, HDAC3 can deacetylate PCAF, resulting in its inhibition and cytoplasmic retention.[1] Once active, PCAF acetylates various substrates. Acetylation of histone H3 at lysines 9 and 14 (H3K9ac, H3K14ac) is a key modification that promotes a more open chromatin structure, facilitating gene transcription.[2][5] PCAF also acetylates several non-histone proteins, including the tumor suppressor p53, the myogenic determination factor MyoD, the transcription factor E2F1, and β-catenin.[2] These acetylation events can modulate the stability, DNA binding affinity, and transcriptional activity of these proteins, thereby influencing critical cellular processes such as cell cycle control, apoptosis, cellular differentiation (e.g., myogenesis), and the DNA damage response.[2][5]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pcaf-IN-2 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pcaf-IN-2, a potent inhibitor of the p300/CBP-associated factor (PCAF). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve maximum efficacy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of PCAF, a histone acetyltransferase, with an IC50 value of 5.31 µM. By inhibiting PCAF, it can induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in cancer cells.[1] It has also been shown to interact with and modulate signaling pathways, such as the ERK1/2 pathway.[2]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: A good starting point for most cancer cell lines is a concentration range of 1 µM to 10 µM. However, the optimal concentration is highly dependent on the specific cell line and the duration of the treatment. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line.

Q3: How should I prepare and store this compound?

A3: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is a potent PCAF inhibitor, the potential for off-target effects exists, as is common with small molecule inhibitors. To ensure the observed effects are specific to PCAF inhibition, it is recommended to include appropriate controls in your experiments. This can include using a structurally related but inactive compound as a negative control or validating key findings using genetic approaches like siRNA-mediated knockdown of PCAF.

Troubleshooting Guides

Issue 1: Low Efficacy or Inconsistent Results
Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response curve to determine the optimal IC50 for your specific cell line and experimental conditions. See the "Experimental Protocols" section for a detailed methodology.
Cell Line Variability Different cell lines exhibit varying sensitivity to this compound. Refer to the "this compound Efficacy Across Various Cancer Cell Lines" table for known IC50 values.
Incorrect Compound Handling Ensure proper storage of this compound and its stock solutions to maintain compound integrity. Avoid multiple freeze-thaw cycles.
Experimental Conditions Optimize treatment duration, cell density, and serum concentration in your culture medium, as these can all influence the compound's efficacy.
Issue 2: Compound Precipitation in Culture Medium
Possible Cause Troubleshooting Steps
Poor Solubility This compound is a hydrophobic molecule. To avoid precipitation, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept low (typically ≤ 0.5%).
High Concentration If you observe precipitation at higher concentrations of this compound, consider preparing a more concentrated stock solution to minimize the volume added to the medium.
Medium Composition Components in the cell culture medium can sometimes interact with the compound. If precipitation persists, try using a different type of culture medium.

Data Presentation

Table 1: this compound Efficacy Across Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HePG2Liver Cancer3.06[1]
MCF-7Breast Cancer5.69[1]
PC3Prostate Cancer7.56[1]
HCT-116Colon Cancer2.83[1]
Table 2: Example Dose-Response Data for this compound in HCT-116 Cells

This table provides an example of data that can be generated from a cell viability experiment to determine the IC50 value.

This compound Concentration (µM)Percent Inhibition (%)
0.15 ± 1.2
0.515 ± 2.5
1.030 ± 3.1
2.548 ± 4.0
5.075 ± 3.5
10.095 ± 2.1

Experimental Protocols

Protocol 1: Determining Cell Viability using the MTT Assay

This protocol outlines the steps to assess the effect of this compound on cell viability.

Materials:

  • This compound

  • Human cancer cell line of choice

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution.

Materials:

  • This compound treated and control cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells from the culture plates.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathway Diagram

Pcaf_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation PCAF PCAF pERK->PCAF Interacts with/ Upregulates HistoneH3 Histone H3 PCAF->HistoneH3 Acetylation AcetylatedH3 Acetylated Histone H3 HistoneH3->AcetylatedH3 GeneTranscription Gene Transcription (e.g., cell cycle progression, proliferation) AcetylatedH3->GeneTranscription Promotes Pcaf_IN_2 This compound Pcaf_IN_2->PCAF Inhibits

Caption: The ERK1/2 signaling pathway and its interaction with PCAF.

Experimental Workflow Diagram

ExperimentWorkflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture CellSeeding 3. Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep 2. Prepare this compound Stock Solution Treatment 4. Treat Cells with This compound Dilutions CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubate for Desired Time Treatment->Incubation MTT 6a. MTT Assay Incubation->MTT Apoptosis 6b. Apoptosis Assay Incubation->Apoptosis CellCycle 6c. Cell Cycle Analysis Incubation->CellCycle Readout 7. Measure Readout (Absorbance/Fluorescence) MTT->Readout Apoptosis->Readout CellCycle->Readout Analysis 8. Calculate % Inhibition/ Cell Cycle Distribution Readout->Analysis IC50 9. Determine IC50 Analysis->IC50

Caption: General workflow for determining the efficacy of this compound.

References

Pcaf-IN-2 stability and solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the effective use of Pcaf-IN-2 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT). By inhibiting PCAF, this compound can modulate the acetylation of histones and other proteins, thereby influencing gene expression. In cancer cell lines, this has been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase.[1]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureRecommended Duration
Solid (lyophilized powder)-20°C3 years
4°C2 years
Stock Solution (in DMSO)-80°C6 months
-20°C1 month

Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: In which solvents is this compound soluble?

This compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Based on its chemical structure, it is predicted to have limited solubility in aqueous solutions and lower alcohols. It is always recommended to perform a small-scale solubility test in your solvent of choice before preparing a large stock solution.

Troubleshooting Guide

Problem 1: I am having difficulty dissolving this compound.

  • Possible Cause: this compound may have low solubility in the chosen solvent.

  • Solution:

    • Use DMSO: this compound is reported to be soluble in DMSO.[1] Prepare a high-concentration stock solution in DMSO first.

    • Gentle Warming: Gently warm the solution to 37°C to aid dissolution.

    • Vortexing/Sonication: Vortex the solution or use a sonication bath for a short period to help break up any precipitate.

    • Fresh Solvent: Ensure the solvent is anhydrous and of high purity, as contaminants can affect solubility.

Problem 2: My experimental results are inconsistent when using this compound.

  • Possible Cause 1: Degradation of this compound stock solution.

  • Solution:

    • Ensure that stock solutions have been stored correctly at -80°C or -20°C and have not exceeded the recommended storage duration.

    • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • If in doubt, prepare a fresh stock solution from solid this compound.

  • Possible Cause 2: Precipitation of this compound in aqueous culture medium.

  • Solution:

    • When diluting the DMSO stock solution into your aqueous experimental medium, ensure the final DMSO concentration is low (typically ≤ 0.5%) to prevent precipitation.

    • Add the this compound stock solution to the medium while gently vortexing to ensure rapid and even dispersion.

    • Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider reducing the final concentration of this compound or slightly increasing the final DMSO concentration if your experimental system allows.

Problem 3: I am not observing the expected biological effect of this compound in my cell-based assay.

  • Possible Cause 1: The concentration of this compound is too low.

  • Solution:

    • The reported IC50 value for this compound is 5.31 µM.[1] However, the optimal concentration can vary depending on the cell line and experimental conditions.

    • Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line.

  • Possible Cause 2: The incubation time is not sufficient.

  • Solution:

    • The observed effects of apoptosis and cell cycle arrest were reported after 24 hours of treatment.[1]

    • Consider extending the incubation time to 48 or 72 hours to observe more pronounced effects.

  • Possible Cause 3: The cell density is too high.

  • Solution:

    • High cell densities can sometimes reduce the apparent potency of a compound.

    • Ensure you are using a consistent and appropriate cell seeding density for your assays.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationObservations
DMSO≥ 3.09 mM (≥ 0.83 mg/mL)Clear solution[1]
DMSO/Corn oil (1:9)0.309 mM (0.083 mg/mL)Clear solution[1]
EthanolData not availableExpected to be sparingly soluble
MethanolData not availableExpected to be sparingly soluble
WaterData not availableExpected to be poorly soluble

Table 2: In Vitro Activity of this compound against various cancer cell lines

Cell LineCancer TypeIC50 (µM)
HePG2Hepatocellular Carcinoma3.06[1]
HCT-116Colorectal Carcinoma2.83[1]
MCF-7Breast Cancer5.69[1]
PC3Prostate Cancer7.56[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Cell-Based Assay with this compound

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Multi-well cell culture plates

  • Procedure:

    • Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight.

    • The next day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% or 0.5% DMSO).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, perform the desired downstream analysis (e.g., cell viability assay, cell cycle analysis, apoptosis assay).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Solid this compound dissolve Dissolve in DMSO (e.g., 10 mM) start->dissolve aliquot Aliquot for single use dissolve->aliquot store Store at -80°C or -20°C aliquot->store dilute Prepare serial dilutions in culture medium store->dilute Use stock solution seed Seed cells in multi-well plate seed->dilute treat Treat cells with this compound or vehicle control dilute->treat incubate Incubate for desired time (e.g., 24-72h) treat->incubate analysis Perform downstream analysis: - Cell Viability - Cell Cycle - Apoptosis incubate->analysis Proceed to analysis

Caption: Experimental workflow for using this compound.

signaling_pathway cluster_0 This compound Action cluster_1 Cellular Processes pcaf_in_2 This compound pcaf PCAF (Histone Acetyltransferase) pcaf_in_2->pcaf Inhibits histone_acetylation Histone Acetylation pcaf->histone_acetylation Promotes gene_expression Altered Gene Expression histone_acetylation->gene_expression Regulates cell_cycle Cell Cycle Progression gene_expression->cell_cycle apoptosis_reg Apoptosis Regulation gene_expression->apoptosis_reg g2m_arrest G2/M Arrest cell_cycle->g2m_arrest Leads to apoptosis Apoptosis apoptosis_reg->apoptosis Leads to

Caption: this compound signaling pathway.

References

Troubleshooting Pcaf-IN-2 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pcaf-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing the PCAF inhibitor, this compound, in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, with a specific focus on the issue of this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and specific inhibitor of the P300/CBP-associated factor (PCAF), a histone acetyltransferase involved in chromatin remodeling and gene expression.[1][2][3] It exhibits anti-tumor activity by inducing apoptosis and arresting the cell cycle at the G2/M phase.[1] Due to its chemical nature, this compound is hydrophobic, which can lead to solubility challenges in aqueous solutions like cell culture media.

Q2: I am observing a cloudy precipitate after adding this compound to my cell culture medium. What is causing this?

Precipitation of small molecule inhibitors like this compound in aqueous cell culture media is a common issue, primarily due to the following reasons:

  • Low Aqueous Solubility: The compound is likely significantly less soluble in the aqueous environment of your culture medium than in its stock solvent (typically DMSO). When the concentrated DMSO stock is diluted, the this compound concentration may exceed its solubility limit in the media, causing it to fall out of solution.[4]

  • Solvent Shock: Adding a highly concentrated DMSO stock directly into the bulk medium, especially if the medium is cold, can cause a rapid change in the solvent environment. This "shock" can lead to immediate precipitation of the compound.

  • Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. Certain components, such as calcium salts or metal ions, can interact with the compound or alter the media's properties (e.g., pH), reducing the compound's solubility.

  • Environmental Factors: Temperature fluctuations, such as repeated warming and cooling of the media, or evaporation of the media during long-term experiments, can increase the effective concentration of all components, including this compound, pushing it beyond its solubility limit.

Q3: How can I prevent this compound from precipitating in my cell culture experiments?

Preventing precipitation is critical for ensuring accurate and reproducible experimental results. The following strategies can be employed:

  • Optimize Dilution Technique: Avoid adding the high-concentration DMSO stock directly to your culture plate. Instead, prepare an intermediate dilution in pre-warmed (37°C) complete culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.

  • Pre-warm Your Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. This minimizes temperature shock that can reduce compound solubility.

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (typically ≤ 0.5%) and is consistent across all experimental and control conditions.

  • Sonication: If you observe slight turbidity after dilution, you can try gently sonicating the solution in a 37°C water bath for a few minutes. This can sometimes help to redissolve the precipitate.

  • Determine Maximum Solubility: Before conducting your main experiment, it is highly recommended to determine the maximum soluble concentration of this compound in your specific cell culture medium. (See Protocol 2 below).

  • Maintain a Stable Environment: Use a properly humidified incubator and sealed culture flasks or plates to minimize evaporation, especially during long-term incubations.

Q4: What is the recommended working concentration for this compound in cell culture?

The optimal working concentration of this compound is cell-line dependent. It has shown anti-tumor activity with IC50 values ranging from 2.83 µM to 7.56 µM in various cancer cell lines, such as HePG2, MCF-7, PC3, and HCT-116. It is recommended to perform a dose-response experiment, starting with a concentration range around its reported IC50 value (e.g., 1 µM to 10 µM), to determine the optimal concentration for your specific cell type and experimental goals.

Data Presentation

Table 1: Properties of this compound
PropertyValueSource
Target P300/CBP-associated factor (PCAF)
IC50 5.31 µM
Biological Activity Induces apoptosis, G2/M cell cycle arrest
Solubility (Stock Prep) ≥ 0.83 mg/mL in a DMSO/Corn oil mixture
Storage (Powder) -20°C for long term-
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month

Experimental Protocols

Protocol 1: Preparing a this compound Working Solution

This protocol describes a two-step dilution method to minimize the risk of precipitation.

Materials:

  • This compound powder

  • High-quality, anhydrous DMSO

  • Pre-warmed (37°C) complete cell culture medium (with serum/supplements)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM):

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to create a 10 mM stock solution.

    • Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a room temperature water bath. This is your primary stock.

    • Store this stock at -80°C in small, single-use aliquots to avoid freeze-thaw cycles.

  • Prepare the Final Working Solution (Example: 10 µM):

    • Pre-warm your complete cell culture medium to 37°C.

    • Step 1 (Intermediate Dilution): First, dilute the 10 mM primary stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution. To do this, add 2 µL of the 10 mM stock to 198 µL of medium. Gently mix by pipetting.

    • Step 2 (Final Dilution): Add the required volume of the 100 µM intermediate solution to your culture vessel containing cells and medium to achieve the final desired concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

This experiment helps you find the highest concentration of this compound that remains soluble in your specific culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific complete cell culture medium

  • Sterile 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare Serial Dilutions:

    • Create a 2-fold serial dilution of your 10 mM this compound stock in DMSO.

    • Add 200 µL of your complete cell culture medium (pre-warmed to 37°C) to multiple wells of a 96-well plate.

    • Add 2 µL of each DMSO dilution to a corresponding well (this will result in a 1:100 dilution and a final DMSO concentration of 1%). Be sure to include a "DMSO only" control well.

    • Example final concentrations: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.

  • Incubate and Observe:

    • Incubate the plate under standard culture conditions (37°C, 5% CO2).

    • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

  • Quantitative Assessment (Optional):

    • At each time point, read the absorbance of the plate at a wavelength between 550-650 nm (e.g., 600 nm). An increase in absorbance compared to the DMSO control indicates light scattering due to precipitate formation.

  • Determine Maximum Concentration:

    • The highest concentration that remains clear (visually and/or by absorbance reading) throughout the incubation period is the maximum working soluble concentration under your specific experimental conditions.

Visualizations

Troubleshooting_Workflow start Start: this compound Precipitation Observed q1 Is stock solution preparation correct? (High conc. in 100% DMSO, fully dissolved) start->q1 sol1 Action: Re-prepare stock solution. Ensure complete dissolution. q1->sol1 No q2 Was the dilution protocol followed? (Pre-warmed media, intermediate dilution) q1->q2 Yes sol1->q2 sol2 Action: Use two-step dilution into pre-warmed (37°C) media with gentle mixing. q2->sol2 No q3 Is the final concentration too high for your specific media? q2->q3 Yes sol2->q3 sol3 Action: Determine max. soluble concentration (See Protocol 2). Use a lower concentration. q3->sol3 Yes q4 Are environmental factors controlled? (Incubator humidity, temperature stability) q3->q4 No end_ok Resolution: Solution is clear. Proceed with experiment. sol3->end_ok sol4 Action: Ensure proper incubator humidification. Minimize time outside incubator. q4->sol4 No q4->end_ok Yes sol4->end_ok

Caption: Troubleshooting workflow for this compound precipitation.

References

How to minimize off-target effects of Pcaf-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pcaf-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments, with a focus on minimizing and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). Its primary mechanism of action is the inhibition of the catalytic activity of PCAF, which plays a crucial role in chromatin remodeling and gene expression by acetylating histone proteins.[1][2][3] By inhibiting PCAF, this compound can induce changes in gene expression, leading to cellular effects such as apoptosis and cell cycle arrest.

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of this compound is the inhibition of PCAF's histone acetyltransferase activity. This leads to a decrease in the acetylation of PCAF substrates, most notably histones. In cellular contexts, this can result in the induction of apoptosis and cell cycle arrest at the G2/M phase.[1]

Q3: Has a comprehensive off-target profile for this compound been published?

A3: To date, a comprehensive, publicly available off-target profile for this compound, such as a kinome-wide scan or broad panel screening against other histone acetyltransferases, has not been identified in the public literature. Researchers should therefore exercise caution and independently validate the specificity of this compound in their experimental system.

Q4: What are general strategies to minimize off-target effects of chemical probes like this compound?

A4: General strategies to minimize off-target effects include using the lowest effective concentration of the compound, using a structurally distinct inhibitor for the same target to confirm phenotypes, and employing genetic approaches such as target knockdown or knockout to validate that the observed phenotype is due to the inhibition of the intended target.[4] It is also crucial to include appropriate negative and positive controls in all experiments.

Q5: Is there a recommended negative control for this compound?

A5: A specific, structurally similar but inactive control compound for this compound has not been described in the literature. When a validated inactive control is unavailable, it is recommended to use a structurally related but inactive analog if one can be synthesized or sourced. Alternatively, comparing the effects of this compound to another PCAF inhibitor with a different chemical scaffold can help to confirm that the observed effects are due to PCAF inhibition.

Troubleshooting Guide

This guide provides troubleshooting advice for specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.

Issue 1: Unexpected or inconsistent cellular phenotypes are observed.

  • Potential Cause: This could be due to off-target effects of this compound, variations in experimental conditions, or differences in cell line-specific responses.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Perform a Western blot to check for a decrease in histone acetylation at known PCAF target sites (e.g., H3K9ac, H3K14ac) in your treated cells.

    • Dose-Response Analysis: Conduct a dose-response experiment to determine the minimal concentration of this compound required to inhibit PCAF activity and elicit the desired phenotype. Using excessively high concentrations increases the likelihood of off-target effects.

    • Use a Structurally Different PCAF Inhibitor: Compare the phenotype induced by this compound with that of another known PCAF inhibitor that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

    • Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out PCAF in your cells. If the resulting phenotype mimics that of this compound treatment, this provides strong evidence for an on-target effect.

Issue 2: High cytotoxicity is observed at concentrations expected to be selective for PCAF.

  • Potential Cause: The observed cytotoxicity may be an on-target effect of PCAF inhibition in your specific cell line, or it could be due to an off-target effect on a protein critical for cell survival.

  • Troubleshooting Steps:

    • Review Published Cytotoxicity Data: Compare your cytotoxicity data with the published IC50 values for this compound and related compounds in various cell lines (see Table 1).

    • Cellular Thermal Shift Assay (CETSA): Perform a CETSA experiment to identify proteins that are stabilized by this compound binding in cells. This can reveal both on-target and potential off-target interactions.

    • Broad-Panel Kinase Screening: If you suspect off-target kinase activity, consider performing a broad-panel kinase screen to identify any kinases that are inhibited by this compound.

    • Rescue Experiments: If a specific off-target is identified or suspected, attempt a rescue experiment by overexpressing the off-target protein to see if it alleviates the cytotoxic effects of this compound.

Data Presentation

Table 1: In Vitro PCAF Inhibition and Cytotoxicity of this compound and Related Compounds

CompoundPCAF Inhibition (%) at 100 µMCell LineCytotoxicity IC50 (µM)
This compound (Compound 17)79HCT-116 (Colon)29.17
A549 (Lung)32.09
Compound 867--
Compound 971--
Compound 1066--
Compound 1672--
Compound 18LowHT-29 (Colon)35.49
HCT-116 (Colon)27.56
A549 (Lung)30.69
HeLa (Cervical)34.41
Compound 1961--
Anacardic Acid (Control)68--

Note: Data is compiled from studies on a series of 2-acylamino-1-(3- or 4-carboxyphenyl)benzamides, of which this compound (compound 17) is a member.

Experimental Protocols

1. Biochemical Histone Acetyltransferase (HAT) Assay

  • Objective: To determine the in vitro inhibitory activity of this compound on PCAF.

  • Materials:

    • Recombinant human PCAF enzyme

    • Histone H3 peptide (substrate)

    • Acetyl-CoA

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

    • This compound and control compounds

    • Detection reagent (e.g., fluorescent thiol probe)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound and control compounds in assay buffer.

    • In a microplate, add the PCAF enzyme to each well.

    • Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the histone H3 peptide and Acetyl-CoA.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution.

    • Add the detection reagent which reacts with the free Coenzyme A (CoA-SH) produced during the reaction to generate a signal (e.g., fluorescence).

    • Measure the signal using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

2. Western Blot for Cellular Histone Acetylation

  • Objective: To assess the effect of this compound on histone acetylation levels in cells.

  • Materials:

    • Cell culture reagents

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-acetyl-H3, anti-total H3)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate and treat cells with various concentrations of this compound for the desired time.

    • Harvest cells and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. Quantify band intensities and normalize the acetyl-histone signal to the total histone signal.

3. Chromatin Immunoprecipitation (ChIP)

  • Objective: To determine if this compound treatment alters the association of PCAF or specific histone acetylation marks with particular gene promoters.

  • Materials:

    • Cell culture reagents

    • This compound

    • Formaldehyde (for cross-linking)

    • Glycine (to quench cross-linking)

    • Cell lysis and nuclear lysis buffers

    • Sonicator or micrococcal nuclease for chromatin shearing

    • ChIP-grade antibody against PCAF or specific acetylated histones

    • Protein A/G magnetic beads

    • Wash buffers

    • Elution buffer

    • Proteinase K

    • Reagents for DNA purification

    • Primers for qPCR analysis of target gene promoters

  • Procedure:

    • Treat cells with this compound.

    • Cross-link proteins to DNA with formaldehyde.

    • Quench the reaction with glycine.

    • Harvest and lyse cells to isolate nuclei.

    • Shear chromatin by sonication or enzymatic digestion to obtain fragments of 200-1000 bp.

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with the ChIP-grade antibody overnight at 4°C.

    • Capture the antibody-protein-DNA complexes with protein A/G beads.

    • Wash the beads to remove non-specific binding.

    • Elute the complexes from the beads.

    • Reverse the cross-links by heating and treat with Proteinase K to digest proteins.

    • Purify the immunoprecipitated DNA.

    • Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.

Visualizations

Signaling_Pathway cluster_0 Cellular Effects cluster_1 Mechanism of Action Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) Pcaf_IN_2 This compound PCAF PCAF (Histone Acetyltransferase) Pcaf_IN_2->PCAF Inhibits AcetylatedHistones Acetylated Histones PCAF->AcetylatedHistones Acetylates Histones Histones Histones->PCAF GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression GeneExpression->Apoptosis GeneExpression->CellCycleArrest

Caption: Mechanism of action of this compound leading to cellular effects.

Experimental_Workflow start Start: Hypothesis of Off-Target Effects on_target Confirm On-Target Engagement (Western Blot) start->on_target dose_response Dose-Response Analysis on_target->dose_response struct_distinct Use Structurally Distinct Inhibitor dose_response->struct_distinct genetic_val Genetic Validation (siRNA/CRISPR) struct_distinct->genetic_val cetsa Identify Binders (CETSA) genetic_val->cetsa kinase_scan Kinase Profiling cetsa->kinase_scan conclusion Conclusion: Distinguish On- vs. Off-Target Effects kinase_scan->conclusion

Caption: Workflow for troubleshooting off-target effects of this compound.

Troubleshooting_Tree start Unexpected Phenotype Observed q1 Is histone acetylation decreased? start->q1 a1_yes On-target effect is likely. Proceed with dose-response and genetic validation. q1->a1_yes Yes a1_no Potential off-target effect or experimental issue. q1->a1_no No q2 Does a different PCAF inhibitor cause the same phenotype? a1_no->q2 a2_yes Phenotype is likely on-target. q2->a2_yes Yes a2_no Phenotype is likely off-target. q2->a2_no No

Caption: A decision tree for troubleshooting unexpected phenotypes.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Pcaf-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pcaf-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of this compound, a potent P/CAF (P300/CBP-associated factor) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo experiment with this compound is showing inconsistent results or lower than expected efficacy. What could be the issue?

A1: Inconsistent results or low efficacy in vivo can often be attributed to poor bioavailability of the compound. This compound, like many small molecule inhibitors, is likely to have low aqueous solubility, which can limit its absorption and exposure at the target site. The provided formulation of ≥ 0.83 mg/mL in a 10% DMSO in corn oil solution suggests that the compound is lipophilic and requires a specific vehicle for administration.[1]

Troubleshooting Steps:

  • Verify Formulation Integrity: Ensure that your this compound formulation is homogenous and that the compound is fully dissolved. Precipitation of the compound before or after administration will significantly reduce its bioavailability.

  • Assess Vehicle Suitability: While a corn oil-based formulation can aid in the absorption of lipophilic compounds, it may not be optimal. Consider exploring alternative formulation strategies to improve solubility and absorption.

  • Evaluate Route of Administration: The route of administration can impact bioavailability. For oral administration, factors such as gastric pH, intestinal transit time, and first-pass metabolism can affect drug absorption.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: While a comprehensive public dataset on the physicochemical properties of this compound is limited, based on its chemical structure and the provided formulation information, we can infer the following:

PropertyInferred CharacteristicImplication for Bioavailability
Aqueous Solubility Likely lowPoor dissolution in the gastrointestinal tract, limiting absorption.
Lipophilicity (logP) Likely highGood permeability across cell membranes, but can lead to poor aqueous solubility and potential for high first-pass metabolism.
Permeability Likely good (inferred from high lipophilicity)Capable of crossing the intestinal epithelium, but this is dependent on the compound being in solution.

Q3: What are some alternative formulation strategies to improve the in vivo bioavailability of this compound?

A3: Several advanced formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. The choice of strategy will depend on the specific properties of the compound and the experimental requirements.

Formulation StrategyPrinciplePotential Advantages for this compound
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the GI tract.Can significantly increase the solubility and absorption of lipophilic compounds.
Solid Dispersions The drug is dispersed in a solid polymer matrix at the molecular level.Enhances the dissolution rate by presenting the drug in an amorphous, high-energy state.
Nanosuspensions The drug is milled into nanoparticles, increasing the surface area for dissolution.Improves the dissolution rate and can lead to higher oral absorption.
Cyclodextrin (B1172386) Complexation The drug molecule is encapsulated within a cyclodextrin molecule, which has a hydrophilic exterior.Increases the aqueous solubility of the drug.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To prepare a lipid-based formulation to improve the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Glass vials

  • Vortex mixer

  • Water bath

Method:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents.

    • Add an excess amount of this compound to 1 g of each excipient in a glass vial.

    • Vortex the mixture for 2 minutes and then place it in a water bath at 40-50°C for 48 hours to facilitate solubilization.

    • Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV).

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility data, select an oil, surfactant, and co-surfactant.

    • Prepare a series of blank formulations by mixing the selected excipients in different ratios.

    • Visually observe the self-emulsification properties of each formulation upon dilution with water.

  • Preparation of this compound Loaded SEDDS:

    • Select the optimal formulation based on the phase diagram.

    • Dissolve the required amount of this compound in the pre-concentrate of oil, surfactant, and co-surfactant with gentle heating and vortexing until a clear solution is obtained.

Protocol 2: In Vivo Pharmacokinetic Study of a this compound Formulation

Objective: To evaluate the oral bioavailability of a novel this compound formulation in a rodent model.

Materials:

  • This compound formulation

  • Control formulation (e.g., this compound in 10% DMSO/corn oil)

  • Rodent model (e.g., Sprague-Dawley rats or BALB/c mice)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Method:

  • Animal Dosing:

    • Fast the animals overnight with free access to water.

    • Administer the this compound formulation or control formulation via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect the blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.

    • Compare the pharmacokinetic profiles of the novel formulation and the control to determine the relative bioavailability.

Visualizations

P/CAF Signaling Pathway in Cancer

P/CAF (KAT2B) is a histone acetyltransferase that plays a crucial role in regulating gene expression.[2] Its dysregulation is implicated in various cancers. P/CAF can acetylate both histone and non-histone proteins, thereby influencing chromatin structure and the activity of key transcription factors.[2][3] One of its critical non-histone targets is the tumor suppressor p53.[3] Acetylation of p53 by P/CAF can enhance its stability and transcriptional activity, leading to the expression of genes involved in cell cycle arrest and apoptosis. Furthermore, P/CAF can interact with other transcription factors, such as SP1, to regulate the expression of tumor suppressor genes like NF2, which in turn inhibits the oncogenic YAP signaling pathway.

PCAF_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention PCAF P/CAF (KAT2B) Histones Histones PCAF->Histones Acetylation p53 p53 PCAF->p53 Acetylation SP1 SP1 PCAF->SP1 Interaction p300_CBP p300/CBP p300_CBP->PCAF Interaction Chromatin Chromatin Histones->Chromatin Relaxation Target_Genes_p53 p53 Target Genes (Cell Cycle Arrest, Apoptosis) p53->Target_Genes_p53 Activation NF2 NF2 SP1->NF2 Activation YAP YAP NF2->YAP Inhibition Target_Genes_YAP YAP Target Genes (Proliferation, Survival) YAP->Target_Genes_YAP Activation Chromatin->NF2 Transcription Chromatin->Target_Genes_p53 Transcription Pcaf_IN_2 This compound Pcaf_IN_2->PCAF Inhibition

Caption: P/CAF (KAT2B) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Improving Bioavailability

The process of enhancing the in vivo bioavailability of a compound like this compound involves a systematic approach, starting from physicochemical characterization to in vivo pharmacokinetic evaluation.

Bioavailability_Workflow cluster_characterization Step 1: Characterization cluster_formulation Step 2: Formulation Development cluster_invitro Step 3: In Vitro Evaluation cluster_invivo Step 4: In Vivo Pharmacokinetic Studies A Physicochemical Profiling (Solubility, logP, Permeability) B1 Lipid-Based Formulations (e.g., SEDDS) A->B1 Guides Selection B2 Solid Dispersions A->B2 Guides Selection B3 Nanosuspensions A->B3 Guides Selection B4 Cyclodextrin Complexation A->B4 Guides Selection C Dissolution & Release Studies B1->C Leads to B2->C Leads to B3->C Leads to B4->C Leads to D Animal Dosing & Blood Sampling C->D Informs E Bioanalysis (LC-MS/MS) D->E F Pharmacokinetic Modeling E->F

Caption: A stepwise workflow for enhancing the in vivo bioavailability of this compound.

References

Technical Support Center: Determining Pcaf-IN-2 Cytotoxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assessing the cytotoxicity of Pcaf-IN-2. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for commonly used cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

This compound is a potent inhibitor of the P300/CBP-associated factor (PCAF), a histone acetyltransferase.[1][2] It exhibits anti-tumor activity by inducing apoptosis (programmed cell death) and arresting the cell cycle at the G2/M phase.[1]

Q2: What is the expected outcome of treating cells with this compound?

Treatment with this compound is expected to decrease cell viability and proliferation in a dose-dependent manner. This is due to its ability to induce apoptosis and halt the cell cycle.[1] The half-maximal inhibitory concentration (IC50) varies depending on the cell line.

Q3: Which cell viability assay should I choose to test this compound cytotoxicity?

The choice of assay depends on the specific research question and the suspected mechanism of cell death.

  • MTT and XTT Assays: These colorimetric assays measure metabolic activity, which is proportional to the number of viable cells.[3] They are suitable for assessing the overall impact of this compound on cell proliferation and viability.

  • LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity, which is a marker of cytotoxicity.[4][5] It is particularly useful for detecting necrosis or late-stage apoptosis.

Q4: Can this compound interfere with the assay itself?

It is possible for test compounds to interfere with assay components. For instance, compounds with reducing properties can directly reduce MTT, leading to false-positive results.[3] It is recommended to run a cell-free control with this compound and the assay reagents to check for any direct interactions.

Data Presentation: this compound IC50 Values

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HePG2Liver Cancer3.06[1]
MCF-7Breast Cancer5.69[1]
PC3Prostate Cancer7.56[1]
HCT-116Colon Cancer2.83[1]

Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing this compound Cytotoxicity

G cluster_0 Cell Preparation cluster_1 This compound Treatment cluster_2 Cell Viability Assay cluster_3 Data Analysis seed_cells Seed cells in a 96-well plate incubate_cells Incubate for 24h seed_cells->incubate_cells add_pcaf Add serial dilutions of this compound incubate_cells->add_pcaf incubate_treatment Incubate for desired duration (e.g., 24-72h) add_pcaf->incubate_treatment add_reagent Add assay reagent (MTT, XTT, or LDH substrate) incubate_treatment->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent measure_signal Measure absorbance or luminescence incubate_reagent->measure_signal calculate_viability Calculate % cell viability measure_signal->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

This compound Mechanism of Action

G cluster_pathway Cellular Processes Pcaf_IN_2 This compound PCAF PCAF Activity Pcaf_IN_2->PCAF Inhibits G2M_Arrest G2/M Phase Arrest Pcaf_IN_2->G2M_Arrest Induces Apoptosis Apoptosis Pcaf_IN_2->Apoptosis Induces CellCycle Cell Cycle Progression PCAF->CellCycle Promotes Cell_Viability Decreased Cell Viability G2M_Arrest->Cell_Viability Apoptosis->Cell_Viability

Caption: Simplified signaling pathway of this compound induced cytotoxicity.

Troubleshooting Guides

MTT/XTT Assay Troubleshooting
IssuePossible CauseRecommendation
High background absorbance in wells without cells - Contamination of media or reagents.- Phenol (B47542) red in media can interfere.[3]- Direct reduction of MTT/XTT by this compound.[3]- Use fresh, sterile reagents.- Use phenol red-free medium during the assay.[3]- Run a cell-free control with this compound to check for direct reduction.[3]
Low absorbance readings - Insufficient cell number.- Short incubation time with the reagent.- Cells are not in logarithmic growth phase.- Optimize cell seeding density.- Increase incubation time with the reagent.- Ensure cells are healthy and actively proliferating before the experiment.
Incomplete formazan (B1609692) crystal dissolution (MTT assay) - Insufficient volume of solubilization solvent.- Inadequate mixing.[6]- Ensure sufficient solvent volume is added.[3]- Mix thoroughly on a plate shaker until all crystals are dissolved.[6]
High variability between replicate wells - Uneven cell seeding.- "Edge effect" due to evaporation in outer wells.[3]- Pipetting errors.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.[3]- Use calibrated pipettes and be consistent with pipetting technique.
LDH Assay Troubleshooting
IssuePossible CauseRecommendation
High background LDH in medium-only control - High LDH activity in the serum supplement.[5]- Reduce the serum concentration in the culture medium during the assay.[5]- Use heat-inactivated serum.
High spontaneous LDH release in untreated cells - Overly high cell density.[5]- Mechanical damage to cells during handling.[7]- Optimize cell seeding density to avoid over-confluence.[5]- Handle cells gently during media changes and reagent additions.[7]
Low LDH release in treated cells despite visible cell death - Assay performed too early; significant LDH release occurs in late-stage apoptosis/necrosis.[7]- this compound may inhibit LDH enzyme activity.- Extend the treatment duration.[7]- Test for direct inhibition of LDH by this compound in a cell-free system.
Low signal overall - Low cell density.[8]- Short incubation time for the LDH reaction.[8]- Increase the initial cell seeding density.[8]- Increase the incubation time for the LDH reaction as recommended by the kit manufacturer.[8]

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well.[3][6]

  • Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

XTT Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Measurement: Shake the plate gently. Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background correction.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up additional wells for controls: untreated cells (spontaneous release), cells treated with a lysis buffer (maximum release), and medium only (background).

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of the reaction mix to each well containing the supernatant.[7]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[7]

  • Measurement: Add the stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader.[8]

References

Validation & Comparative

Validating the Inhibitory Effect of Pcaf-IN-2 on PCAF: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, accurately validating the inhibitory effect of small molecules on their target proteins is a critical step. This guide provides a comparative analysis of Pcaf-IN-2, a known inhibitor of the histone acetyltransferase PCAF (P300/CBP-associated factor), with other alternative inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify the underlying mechanisms and experimental workflows.

Comparative Analysis of PCAF Inhibitors

The following table summarizes the quantitative data for this compound and selected alternative PCAF inhibitors. This allows for a direct comparison of their potency.

InhibitorTarget(s)IC50 (µM) vs PCAFBinding Affinity (Kd)Reference
This compound PCAF5.31Not Found
Anacardic Acid PCAF, p300~5.0Not Found[1]
Garcinol PCAF, p3005Not Found[2][3][4]
Isothiazolones (CCT077791, CCT077792) PCAF, p300Not FoundNot Found
Lys-CoA p300 (selective)Not FoundNot Found

Note: IC50 and Kd values can vary depending on the specific assay conditions.

Experimental Protocols

To aid in the experimental validation of PCAF inhibitors, detailed protocols for relevant assays are provided below.

In Vitro PCAF Histone Acetyltransferase (HAT) Assay

This biochemical assay directly measures the enzymatic activity of PCAF and its inhibition by a test compound.

Principle: The assay quantifies the transfer of acetyl groups from acetyl-CoA to a histone substrate by PCAF. Inhibition is measured as a decrease in the amount of acetylated histone.

Materials:

  • Recombinant human PCAF enzyme

  • Histone H3 peptide (or other suitable substrate)

  • Acetyl-CoA (can be radiolabeled or unlabeled, depending on the detection method)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., anti-acetylated histone antibody for ELISA or Western blot, or scintillation fluid for radioactivity-based assays)

  • Microplate (e.g., 96-well)

Procedure:

  • Prepare the PCAF enzyme solution in assay buffer to the desired concentration.

  • Prepare serial dilutions of the test inhibitor.

  • Add the PCAF enzyme solution to the wells of the microplate.

  • Add the test inhibitor dilutions to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding the histone substrate and acetyl-CoA mixture to all wells.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of free CoA or a denaturing agent).

  • Detect the amount of acetylated histone using a suitable method (e.g., ELISA, Western blot, or scintillation counting).

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Sulforhodamine B (SRB) Cytotoxicity Assay

This cell-based assay assesses the effect of the inhibitor on cell viability and proliferation.

Principle: SRB is a fluorescent dye that binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.

Materials:

  • Cancer cell lines (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • Test inhibitor

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 48-72 hours). Include a vehicle control.

  • After the treatment period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water to remove the TCA and unbound components.

  • Air dry the plates completely.

  • Add the SRB solution to each well and incubate for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye.

  • Air dry the plates completely.

  • Solubilize the bound SRB dye by adding Tris base solution to each well.

  • Read the absorbance at 510-570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value for cytotoxicity.[5][6][7][8]

Caco-2 Cell Permeability Assay

This assay evaluates the ability of a compound to cross the intestinal epithelial barrier, providing an indication of its potential oral bioavailability.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelium. The permeability of a compound is assessed by measuring its transport from the apical (AP) to the basolateral (BL) side of the monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Test inhibitor

  • Analytical method for compound quantification (e.g., LC-MS/MS)

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture them for approximately 21 days to allow for differentiation and monolayer formation.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayer with pre-warmed transport buffer.

  • Add the test inhibitor solution to the apical (donor) compartment.

  • At various time points, collect samples from the basolateral (receiver) compartment.

  • Quantify the concentration of the test inhibitor in the collected samples using a validated analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.[9]

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

PCAF_Inhibition cluster_0 Mechanism of PCAF Inhibition cluster_1 Catalytic Reaction PCAF PCAF Enzyme Acetylated_Histone Acetylated Histone PCAF->Acetylated_Histone Catalyzes acetylation CoA Coenzyme A PCAF->CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->PCAF Co-substrate Histone Histone Substrate Histone->PCAF Substrate Pcaf_IN_2 This compound Pcaf_IN_2->PCAF Binds to and inhibits PCAF Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Outcome Biochemical_Assay PCAF HAT Assay (IC50 Determination) Cell_Based_Assay Cytotoxicity Assay (SRB) (Cell Viability) Biochemical_Assay->Cell_Based_Assay Proceed if potent Permeability_Assay Caco-2 Assay (Bioavailability Prediction) Cell_Based_Assay->Permeability_Assay Proceed if non-toxic at effective concentrations Lead_Candidate Lead Candidate Permeability_Assay->Lead_Candidate Favorable permeability

References

A Comparative Guide to PCAF Inhibitors: Pcaf-IN-2 Versus Other Known Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression through the acetylation of histones and other proteins. Its involvement in various cellular processes, including cell cycle progression, DNA repair, and inflammation, has made it an attractive target for therapeutic intervention, particularly in oncology. This guide provides a comprehensive comparison of Pcaf-IN-2 with other known PCAF inhibitors, supported by experimental data to aid in the selection of appropriate research tools.

Quantitative Comparison of PCAF Inhibitors

The following table summarizes the in vitro potency of this compound and other selected PCAF inhibitors. The data is presented as IC50, Kd, or Ki values, which represent the concentration of the inhibitor required to achieve 50% inhibition of PCAF activity or the dissociation/inhibition constant.

InhibitorTarget(s)Assay TypePotency (PCAF)Potency (Other Targets)Reference(s)
This compound PCAFBiochemical AssayIC50: 5.31 µM-[1]
Garcinol PCAF, p300Biochemical AssayIC50: ~5 µMp300 IC50: ~7 µM[2][3][4]
Anacardic Acid PCAF, p300Biochemical AssayIC50: ~5 µMp300 IC50: ~8.5 µM[5]
L-Moses PCAF/GCN5 BromodomainHTRF, ITCKi: 47 nM, Kd: 126 nMGCN5 Kd: 600 nM, >4500-fold selectivity over BRD4
NSC 694623 PCAFBiochemical AssayIC50: 15.9 µM-
Isothiazolones (general class) PCAF, p300Biochemical AssayIC50: 1 to >50 µMp300 IC50: 1 to >50 µM

Key Signaling Pathways Involving PCAF

PCAF is a critical node in several signaling pathways that regulate fundamental cellular processes. Its enzymatic activity and role as a transcriptional co-activator are central to its function.

PCAF_Signaling_Pathways cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control cluster_inflammation Inflammatory Response TF Transcription Factors (e.g., p53, MyoD, Gli1) PCAF_transcription PCAF TF->PCAF_transcription recruits Histones Histones (e.g., H3K9, H3K14) PCAF_transcription->Histones acetylates Chromatin Open Chromatin Histones->Chromatin Gene_Expression Target Gene Expression Chromatin->Gene_Expression Cyclin_CDK2 Cyclin A/E-CDK2 Cell_Cycle_Arrest S/G2-M Phase Arrest PCAF_cc PCAF PCAF_cc->Cyclin_CDK2 inhibits activity (acetylation of CDK2) PCAF_cc->Cell_Cycle_Arrest Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Inflammatory_Stimuli->NFkB PCAF_inflammation PCAF NFkB->PCAF_inflammation activates Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) PCAF_inflammation->Inflammatory_Genes co-activates

Figure 1: Overview of key PCAF signaling pathways.

Experimental Workflows and Methodologies

The evaluation of PCAF inhibitors relies on a variety of biochemical and cell-based assays. Below are generalized protocols for common methods used to determine inhibitor potency and mechanism of action.

Experimental_Workflow cluster_workflow General Workflow for PCAF Inhibitor Evaluation start Start: Compound Library biochemical_assay Biochemical Assay (e.g., HAT activity assay) start->biochemical_assay selectivity_assay Selectivity Profiling (vs. other HATs like p300) biochemical_assay->selectivity_assay cell_based_assay Cell-Based Assay (e.g., NanoBRET, cellular acetylation) selectivity_assay->cell_based_assay downstream_analysis Downstream Functional Analysis (e.g., cell cycle, apoptosis) cell_based_assay->downstream_analysis lead_compound Lead Compound Identification downstream_analysis->lead_compound

Figure 2: A typical experimental workflow for PCAF inhibitor discovery.
Histone Acetyltransferase (HAT) Activity Assay (Fluorometric)

This assay measures the enzymatic activity of PCAF by detecting the production of Coenzyme A (CoA-SH), a product of the acetyl-transfer reaction.

Materials:

  • Recombinant human PCAF enzyme

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • Test inhibitor (e.g., this compound)

  • HAT assay buffer

  • Fluorescent probe (reacts with free thiol groups of CoA-SH)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in HAT assay buffer.

  • In a 96-well plate, add the recombinant PCAF enzyme, the histone H3 peptide substrate, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding Acetyl-CoA to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution.

  • Add the fluorescent probe that reacts with the generated CoA-SH.

  • Incubate for a short period to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths of 390/460 nm).

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay

This assay quantifies the binding of an inhibitor to PCAF within living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-PCAF fusion protein and HaloTag®-histone H3 fusion protein

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • Test inhibitor

  • White, opaque 96- or 384-well cell culture plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-histone H3 expression vectors.

  • Seed the transfected cells into a multi-well plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.

  • Treat the cells with serial dilutions of the test inhibitor and incubate for a defined period (e.g., 2 hours).

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Immediately measure the luminescence at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the HaloTag® acceptor (e.g., 618 nm).

  • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

  • A decrease in the BRET ratio upon inhibitor treatment indicates displacement of the NanoLuc®-PCAF from the HaloTag®-histone H3, signifying target engagement. Determine the IC50 value from the dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with the binding of an inhibitor to PCAF, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified recombinant PCAF protein

  • Test inhibitor

  • Dialysis buffer

  • Isothermal titration calorimeter

Procedure:

  • Dialyze the purified PCAF protein and the test inhibitor against the same buffer to minimize heat of dilution effects.

  • Load the PCAF solution into the sample cell of the calorimeter.

  • Load the inhibitor solution into the injection syringe at a concentration typically 10-20 times higher than the protein concentration.

  • Perform a series of small, sequential injections of the inhibitor into the protein solution while maintaining a constant temperature.

  • Measure the heat released or absorbed after each injection.

  • The resulting data is a plot of heat change per injection versus the molar ratio of inhibitor to protein.

  • Fit the binding isotherm to an appropriate binding model to determine the thermodynamic parameters (Kd, n, and ΔH).

Comparative Analysis of PCAF Inhibitors

The choice of a PCAF inhibitor for a particular study depends on the specific research question. The following diagram illustrates a logical framework for selecting an inhibitor based on key characteristics.

Inhibitor_Comparison cluster_comparison Logical Comparison of PCAF Inhibitors start Start: Research Goal potency High Potency Required? start->potency selectivity Selectivity vs. p300 Critical? potency->selectivity No l_moses L-Moses (High Potency, Bromodomain-Selective) potency->l_moses Yes pcaf_in_2 This compound (Moderate Potency) selectivity->pcaf_in_2 garcinol_anacardic Garcinol / Anacardic Acid (Dual PCAF/p300 Inhibitors) selectivity->garcinol_anacardic No selectivity->l_moses Yes mechanism Targeting Bromodomain or Catalytic Domain? mechanism->pcaf_in_2 Catalytic mechanism->garcinol_anacardic Catalytic mechanism->l_moses Bromodomain other_inhibitors Other Inhibitors (e.g., NSC 694623) mechanism->other_inhibitors Varies pcaf_in_2->mechanism garcinol_anacardic->mechanism

Figure 3: Decision tree for selecting a PCAF inhibitor.

This compound serves as a potent tool for studying the catalytic activity of PCAF. Its moderate micromolar potency makes it suitable for a variety of in vitro and cellular assays where high target engagement is desired.

In contrast, Garcinol and Anacardic Acid are dual inhibitors of PCAF and the closely related p300. This property can be advantageous for studies aiming to broadly inhibit histone acetylation by these two major HATs. However, for studies requiring specific inhibition of PCAF, these compounds may not be ideal.

For researchers interested in the non-catalytic functions of PCAF, particularly those mediated by its bromodomain, L-Moses is an excellent choice. It exhibits high potency and remarkable selectivity for the PCAF/GCN5 bromodomain over other bromodomains, such as BRD4. This makes it a valuable probe for dissecting the specific roles of the PCAF bromodomain in protein-protein interactions and chromatin targeting.

NSC 694623 and various isothiazolones represent other chemical scaffolds with PCAF inhibitory activity. Their utility will depend on the specific experimental context and the desired balance of potency and selectivity.

Conclusion

The selection of a PCAF inhibitor is a critical decision in experimental design. This compound is a valuable tool for investigating the catalytic functions of PCAF. However, for studies requiring higher potency, specific targeting of the bromodomain, or broad inhibition of the PCAF/p300 family, other inhibitors such as L-Moses, Garcinol, or Anacardic Acid may be more appropriate. A thorough understanding of the comparative data and the underlying experimental methodologies presented in this guide will enable researchers to make informed decisions in their pursuit of novel therapeutic strategies targeting PCAF.

References

A Comparative Analysis of PCAF and GCN5 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of Pcaf-IN-2 and other inhibitors targeting the histone acetyltransferases (HATs) PCAF (p300/CBP-associated factor) and GCN5 (General control nonderepressible 5). This document provides a structured overview of their biochemical and cellular activities, supported by experimental data and detailed methodologies.

Introduction to PCAF and GCN5

PCAF (KAT2B) and GCN5 (KAT2A) are highly homologous histone acetyltransferases that play crucial roles in regulating gene expression through the acetylation of histone and non-histone proteins. Their activities are implicated in a wide array of cellular processes, including cell cycle progression, differentiation, and metabolism. Dysregulation of PCAF and GCN5 has been linked to various diseases, most notably cancer, making them attractive targets for therapeutic intervention. This guide focuses on a comparative analysis of small molecule inhibitors developed to target these enzymes, with a particular focus on this compound.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potencies (IC50 values) of this compound and other commonly studied GCN5 and PCAF inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[1]

InhibitorTarget(s)IC50 (µM)Assay TypeReference
This compound PCAF5.31Biochemical HAT Assay[2]
MB-3 GCN5100Biochemical HAT Assay[3]
CBP500Biochemical HAT Assay[3]
Garcinol PCAF5Biochemical HAT Assay[4]
p3007Biochemical HAT Assay[4]
CPTH2 GCN5Not specified (inhibits H3 acetylation)Cellular Assay[4]
PU139 GCN58.39Biochemical HAT Assay[4]
PCAF9.74Biochemical HAT Assay[4]
p3005.35Biochemical HAT Assay[4]
CBP2.49Biochemical HAT Assay[4]
GSK4027 PCAF/GCN5 BromodomainpIC50 = 7.4 (PCAF)TR-FRET Assay[4][5]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key experiments used in the characterization of PCAF and GCN5 inhibitors.

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PCAF or GCN5.

Materials:

  • Recombinant human PCAF or GCN5 enzyme

  • Histone H3 peptide (e.g., residues 1-21) as substrate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Inhibitor compounds dissolved in DMSO

  • Detection reagent (e.g., a fluorescent dye that reacts with the free Coenzyme A produced)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant PCAF or GCN5 enzyme, and the histone H3 peptide substrate.

  • Add the inhibitor dilutions or DMSO (vehicle control) to the respective wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding Acetyl-CoA to all wells.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the fluorescence (or absorbance/luminescence depending on the detection method) using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to assess the direct binding of a compound to its target protein in a cellular environment.[6][7][8][9][10]

Materials:

  • Cells expressing the target protein (PCAF or GCN5)

  • Inhibitor compound

  • Cell lysis buffer

  • Antibodies specific for the target protein

  • Western blotting or ELISA reagents

Procedure:

  • Treat cultured cells with the inhibitor compound or vehicle (DMSO) for a specified time.

  • Harvest the cells and resuspend them in a buffer.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Lyse the cells to release the soluble proteins.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant at each temperature using Western blotting or ELISA with a specific antibody.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Western Blot Analysis of Histone Acetylation

This method is used to determine the effect of inhibitors on the acetylation of histones in cells.[11][12][13][14][15]

Materials:

  • Cultured cells

  • Inhibitor compound

  • Cell lysis buffer and histone extraction buffer

  • Primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14) and total histones (as a loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting membranes

  • Chemiluminescent substrate

Procedure:

  • Treat cultured cells with the inhibitor compound or vehicle (DMSO) for the desired time.

  • Harvest the cells and perform histone extraction using an acid extraction method.

  • Quantify the protein concentration of the histone extracts.

  • Separate the histone proteins by SDS-PAGE and transfer them to a blotting membrane.

  • Block the membrane and incubate with the primary antibody against the specific histone acetylation mark.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize the signal of the acetylated histone to the total histone to determine the relative change in acetylation.

Signaling Pathways

PCAF and GCN5 are involved in multiple signaling pathways that are critical for cell growth, proliferation, and survival. Understanding how these inhibitors affect these pathways is crucial for their development as therapeutic agents.

c-Myc Signaling Pathway

The oncoprotein c-Myc is a key regulator of cell proliferation and is frequently deregulated in cancer. GCN5 and PCAF can acetylate c-Myc, which leads to its stabilization and enhanced transcriptional activity.[16][17][18][19][20] Inhibitors of GCN5 and PCAF can, therefore, lead to the destabilization of c-Myc and the downregulation of its target genes.

cMyc_Signaling GCN5 GCN5/PCAF cMyc c-Myc GCN5->cMyc Acetylation Ub Ubiquitination cMyc->Ub Inhibition of Proliferation Cell Proliferation & Growth cMyc->Proliferation Activation Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->cMyc Degrades Inhibitor GCN5/PCAF Inhibitor Inhibitor->GCN5

Caption: Role of GCN5/PCAF in c-Myc stabilization and the effect of inhibitors.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. GCN5 has been identified as a coactivator for Smad proteins, the key intracellular mediators of TGF-β signaling.[21][22][23][24] GCN5 can enhance the transcriptional activity induced by TGF-β.

TGFbeta_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus TGFb TGF-β Ligand Receptor TGF-β Receptor (Type I/II) TGFb->Receptor Smad Smad2/3 Receptor->Smad Phosphorylation pSmad p-Smad2/3 SmadComplex Smad Complex pSmad->SmadComplex Smad4 Smad4 Smad4->SmadComplex Transcription Target Gene Transcription SmadComplex->Transcription GCN5 GCN5/PCAF GCN5->Transcription Co-activation Nucleus Nucleus Inhibitor GCN5/PCAF Inhibitor Inhibitor->GCN5 NFkB_Signaling cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB/IκBα Complex NFkB NF-κB (p65/p50) Transcription Inflammatory Gene Transcription NFkB->Transcription NFkB_IkB->NFkB Release PCAF PCAF/GCN5 PCAF->NFkB Acetylation Nucleus Nucleus Inhibitor PCAF/GCN5 Inhibitor Inhibitor->PCAF

References

Confirming Pcaf-IN-2 specificity for PCAF over other HATs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pcaf-IN-2, a known inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). Due to the limited publicly available data on the selectivity of this compound, this document focuses on its confirmed activity against PCAF and provides a framework for how its specificity against other HATs could be evaluated.

Understanding this compound's Position in HAT Inhibition

Histone acetyltransferases are critical enzymes in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. Developing specific inhibitors for individual HATs is a key goal for therapeutic intervention. This compound has been identified as a potent inhibitor of PCAF. However, its activity against other HATs from families such as GNAT, MYST, and p300/CBP has not been widely reported in the public domain.

Comparative Inhibitory Activity

The following table summarizes the known inhibitory activity of this compound against PCAF. For comparative context, data for other representative HAT inhibitors with known selectivity profiles are also included. This highlights the typical data required to assert selectivity.

InhibitorTarget HATIC50 (µM)Other HATs' IC50 (µM)
This compound PCAF 5.31 Not Publicly Available
A-485p300/CBP0.001 (p300)>100 (PCAF, GCN5, Tip60)
WM-8014p300/CBP0.038 (p300)1.8 (CBP), >50 (PCAF, GCN5)
NU9056Tip600.012>100 (MOZ, MORF, p300, PCAF)

Note: The lack of publicly available data for this compound against other HATs prevents a direct assessment of its specificity. The provided data for other inhibitors illustrates how selectivity is typically presented.

Experimental Protocols for Determining HAT Inhibitor Specificity

To ascertain the specificity of a HAT inhibitor like this compound, a series of in vitro enzymatic assays are required. A common method is the fluorescence-based assay that measures the production of Coenzyme A (CoA-SH), a product of the acetyltransferase reaction.

Principle of the Assay:

The HAT enzyme transfers an acetyl group from acetyl-CoA to a histone peptide substrate. This reaction releases CoA with a free thiol group (CoA-SH). A thiol-reactive fluorescent probe is then added, which reacts with CoA-SH to produce a fluorescent signal that is directly proportional to the HAT activity. The inhibition of this activity by a compound is measured by the reduction in fluorescence.

Materials:

  • Recombinant human HAT enzymes (PCAF, p300, CBP, GCN5, Tip60, etc.)

  • Histone peptide substrates (e.g., H3K14 peptide for PCAF)

  • Acetyl-CoA

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Test inhibitor (this compound) dissolved in DMSO

  • Thiol-reactive fluorescent probe (e.g., ThioGlo™)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare working solutions of each HAT enzyme and its corresponding histone peptide substrate in HAT assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a DMSO-only control.

  • Reaction Setup: To each well of the 96-well plate, add the following in order:

    • HAT assay buffer

    • Test inhibitor at various concentrations

    • Recombinant HAT enzyme

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the histone peptide substrate and acetyl-CoA to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Add the thiol-reactive fluorescent probe to each well.

  • Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Workflow and Signaling Context

To better understand the experimental process and the biological context of PCAF's function, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzymes, Substrates, Inhibitor) plate Prepare 96-well Plate reagents->plate add_inhibitor Add Inhibitor & Enzyme plate->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrates Initiate Reaction (Add Substrates) pre_incubate->add_substrates incubate Incubate at 30°C add_substrates->incubate add_probe Add Fluorescent Probe incubate->add_probe read_fluorescence Read Fluorescence add_probe->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining HAT inhibitor IC50 values.

pca_signaling cluster_nucleus Nucleus PCAF PCAF Acetylation Acetylation PCAF->Acetylation p300_CBP p300/CBP p300_CBP->PCAF Transcription_Factors Transcription Factors (e.g., p53, MyoD) Transcription_Factors->PCAF Histones Histones (e.g., H3) Histones->Acetylation Chromatin_Remodeling Chromatin Remodeling Acetylation->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Pcaf_IN_2 This compound Pcaf_IN_2->PCAF Inhibits

Caption: Simplified signaling pathway showing PCAF's role in gene transcription.

Cross-Validation of Pcaf-IN-2 Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro activity of Pcaf-IN-2, a potent inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF), across various cancer cell lines. The data presented is compiled from published research, offering an objective overview of the compound's performance and the methodologies used for its evaluation.

Mechanism of Action and Therapeutic Potential

This compound exerts its anti-tumor effects by inhibiting the catalytic activity of PCAF, a key enzyme involved in chromatin remodeling and the regulation of gene expression. PCAF acetylates histone and non-histone proteins, playing a crucial role in various cellular processes, including cell cycle progression, DNA repair, and apoptosis. Dysregulation of PCAF activity has been implicated in the pathogenesis of several cancers. By inhibiting PCAF, this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells, highlighting its potential as a therapeutic agent.

Comparative Activity of this compound in Cancer Cell Lines

The inhibitory activity of this compound has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of anti-proliferative effects. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell proliferation, are summarized in the table below.

Cell LineCancer TypeThis compound IC50 (µM)
HePG2Hepatocellular Carcinoma3.06[1]
MCF-7Breast Cancer5.69[1]
PC3Prostate Cancer7.56[1]
HCT-116Colorectal Carcinoma2.83[1]

In-vitro enzymatic assays have determined the IC50 value of this compound against the PCAF enzyme to be 5.31 µM[1].

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to assess the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/mL and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for an additional 72 hours.

  • MTT Addition: Following the treatment period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • Incubation: The plates were incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) following treatment with this compound.

  • Cell Treatment: HePG2 cells were treated with a 10 µM concentration of this compound for 48 hours.

  • Cell Harvesting: The cells were harvested, washed with phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This method determines the effect of this compound on the progression of the cell cycle.

  • Cell Treatment: HePG2 cells were treated with a 10 µM concentration of this compound.

  • Cell Fixation: After treatment, the cells were harvested, washed with PBS, and fixed in 70% ice-cold ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells were washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway modulated by this compound and the general experimental workflow for its activity assessment.

PCAF_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Growth_Factors Growth Factors & Other Stimuli Receptor Receptors Growth_Factors->Receptor Signaling_Cascades Signaling Cascades (e.g., AKT, NF-κB) Receptor->Signaling_Cascades Transcription_Factors Transcription Factors (e.g., p53, Gli1, c-Myc) Signaling_Cascades->Transcription_Factors PCAF PCAF PCAF->Transcription_Factors Acetylation Histones Histones (H3, H4) PCAF->Histones Acetylation Gene_Transcription Gene Transcription Transcription_Factors->Gene_Transcription Histones->Gene_Transcription Chromatin Remodeling Cell_Cycle_Arrest G2/M Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Proliferation Decreased Proliferation Gene_Transcription->Proliferation Pcaf_IN_2 This compound Pcaf_IN_2->PCAF Inhibition

Caption: PCAF Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Activity Assessment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HePG2, MCF-7, PC3, HCT-116) Cell_Treatment 3. Cell Treatment (Incubation with this compound) Cell_Culture->Cell_Treatment Compound_Prep 2. This compound Preparation (Serial Dilutions) Compound_Prep->Cell_Treatment Viability_Assay 4a. Cell Viability Assay (MTT) Cell_Treatment->Viability_Assay Apoptosis_Assay 4b. Apoptosis Assay (Annexin V/PI) Cell_Treatment->Apoptosis_Assay Cell_Cycle_Assay 4c. Cell Cycle Analysis (PI Staining) Cell_Treatment->Cell_Cycle_Assay Data_Acquisition 5. Data Acquisition (Plate Reader, Flow Cytometer) Viability_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Cell_Cycle_Assay->Data_Acquisition Results 6. Results Interpretation (IC50, % Apoptosis, Cell Cycle Distribution) Data_Acquisition->Results

Caption: Experimental Workflow for this compound Activity Assessment.

References

Pcaf-IN-2: A Comparative Analysis of its Impact on Global versus Site-Specific Histone Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the p300/CBP-associated factor (PCAF) inhibitor, Pcaf-IN-2, focusing on its anticipated effects on global histone acetylation versus its impact on specific histone lysine (B10760008) residues. Due to a lack of direct published experimental data on this compound's specific effects on histone acetylation, this guide draws upon the known substrate specificity of its target, the histone acetyltransferase PCAF. Data from other known PCAF inhibitors, such as anacardic acid and garcinol (B8244382), are included for comparative context.

Introduction to PCAF and Histone Acetylation

Histone acetyltransferases (HATs) are crucial enzymes in epigenetic regulation, catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is generally permissive for transcription. PCAF (KAT2B) is a member of the GNAT (Gcn5-related N-acetyltransferase) family of HATs and plays a significant role in various cellular processes, including transcription, DNA repair, and cell cycle progression, through its histone and non-histone substrate acetylation.

This compound is a potent and specific inhibitor of PCAF, with an IC50 of 5.31 µM. Its inhibitory action on PCAF is expected to lead to a decrease in the acetylation of PCAF's target histone lysine residues, thereby modulating gene expression and cellular processes.

Global vs. Site-Specific Histone Acetylation: The Role of PCAF

The effect of a HAT inhibitor can be assessed at two levels: its impact on the total or "global" level of histone acetylation and its effect on specific lysine residues on histone tails. While a potent inhibitor might be expected to cause a broad decrease in histone acetylation, the reality is often more nuanced, reflecting the substrate specificity of the target enzyme.

PCAF is known to have a preference for specific lysine residues on histones H3 and H4. Therefore, inhibition by this compound is predicted to have a more pronounced effect on these specific sites rather than a uniform reduction in global histone acetylation.

dot

Caption: Inhibition of PCAF by this compound blocks histone acetylation.

Comparative Data on PCAF Inhibitors

InhibitorTarget(s)Effect on Global Histone AcetylationEffect on Site-Specific Histone AcetylationReference
This compound PCAF Data not available. Expected to decrease global histone acetylation.Data not available. Expected to primarily decrease H3K9ac, H3K14ac, H3K18ac, and H4K8ac.Inferred from target specificity
Anacardic Acid p300, PCAFShowed inhibition of histone acetylation in HEP G2 cells[1].Data on specific sites is limited.[1]
Garcinol p300, PCAFRepresses cellular histone acetylation[2].Strong reduction in H3K18 acetylation. Anomalous increase in H4K16 acetylation at higher concentrations[3][4].
Isothiazolones PCAF, p300Decreased total acetylation of histones H3 and H4.Reduced levels of specific acetylated lysine marks (details not specified).

Expected Effects of this compound on Specific Histone Acetylation Sites

Based on the known substrate preference of PCAF, this compound is anticipated to most significantly impact the following histone marks:

  • H3K9ac: Deletion of GCN5/PCAF in mouse embryonic fibroblasts dramatically reduces the global level of H3K9ac.

  • H3K14ac: PCAF has a well-documented preference for acetylating H3K14.

  • H3K18ac: Knockdown of PCAF leads to a significant decrease in H3K18ac levels.

  • H4K8ac: PCAF-mediated acetylation of H4K8 is crucial for the recruitment of DNA repair proteins.

It is important to note that the cellular context and the presence of other HATs can influence the ultimate outcome of PCAF inhibition.

Experimental Protocols

To assess the effects of this compound on global and site-specific histone acetylation, the following experimental approaches are recommended.

Global Histone Acetylation Assay

Principle: An ELISA-based method to quantify the total amount of acetylated histones in a sample.

Protocol Outline:

  • Histone Extraction: Isolate histones from cells treated with this compound or a vehicle control using an acid extraction method.

  • Coating: Bind the extracted histones to the wells of a microplate.

  • Antibody Incubation: Add a primary antibody that recognizes acetylated lysine residues, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection: Add a colorimetric substrate and measure the absorbance using a microplate reader.

  • Quantification: Compare the absorbance of treated samples to a standard curve of acetylated histones to determine the total amount of acetylated histones.

Commercially available kits: EpiQuik™ Global Histone H3 Acetylation Assay Kit and EpiQuik™ Global Histone H4 Acetylation Assay Kit provide a streamlined workflow for this analysis.

dot

Global_Histone_Acetylation_Workflow start Cell Treatment (this compound or Vehicle) histone_extraction Histone Extraction start->histone_extraction plate_coating Microplate Coating with Histones histone_extraction->plate_coating primary_ab Primary Antibody Incubation (anti-acetyl-lysine) plate_coating->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Colorimetric Detection secondary_ab->detection quantification Quantification detection->quantification

Caption: Workflow for global histone acetylation assay.

Site-Specific Histone Acetylation Analysis by Western Blot

Principle: Utilizes specific antibodies to detect the acetylation status of individual lysine residues on histones.

Protocol Outline:

  • Histone Extraction: Isolate histones from treated and control cells.

  • SDS-PAGE and Transfer: Separate histone proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

  • Antibody Incubation: Probe the membrane with primary antibodies specific for different acetylated histone sites (e.g., anti-H3K9ac, anti-H3K14ac). Use an antibody against total histone H3 or H4 as a loading control.

  • Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative change in acetylation at specific sites.

Mass Spectrometry-Based Analysis

Principle: A highly sensitive and quantitative method to identify and quantify various histone modifications simultaneously.

Protocol Outline:

  • Histone Extraction and Digestion: Extract histones and digest them into peptides using an enzyme like trypsin. Chemical derivatization (e.g., propionylation) can be used to improve peptide detection.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify the specific modifications and their locations.

  • Data Analysis: Use specialized software to quantify the relative abundance of different acetylated peptides between treated and control samples.

dot

MS_Workflow start Cell Treatment (this compound or Vehicle) histone_extraction Histone Extraction start->histone_extraction digestion Proteolytic Digestion (e.g., Trypsin) histone_extraction->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

References

A Comparative Analysis of Pcaf-IN-2: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic research, the development of specific and potent inhibitors for histone acetyltransferases (HATs) is a critical area of focus for therapeutic innovation, particularly in oncology. Pcaf-IN-2 has emerged as a notable inhibitor of the p300/CBP-associated factor (PCAF), a key enzyme involved in chromatin modification and transcriptional regulation. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, alongside other known PCAF inhibitors, to offer researchers, scientists, and drug development professionals a clear perspective on its performance.

In Vitro Efficacy: this compound and Comparators

This compound demonstrates potent inhibitory activity against the PCAF enzyme and exhibits significant cytotoxic effects across a panel of human cancer cell lines. Its efficacy is comparable to other research compounds targeting PCAF, although direct comparisons are contingent on the specific assay conditions and cell lines used.

Table 1: In Vitro Efficacy of PCAF Inhibitors

CompoundTarget(s)PCAF IC50Cell LineCytotoxicity IC50Reference
This compound PCAF5.31 µMHePG2 (Liver)3.06 µM[1]
MCF-7 (Breast)5.69 µM[2]
PC3 (Prostate)7.56 µM[2]
HCT-116 (Colon)2.83 µM[1]
Embelin (B1684587)PCAF, XIAP~5 µMNot specifiedVaries by cell line[3]
CCT077791PCAF, p300~1-50 µMHCT116, HT290.8 to >50 µM
CCT077792PCAF, p300~1-50 µMHCT116, HT290.8 to >50 µM
C-30-27PCAFNot specifiedBV2, Neuro-2ANot specified

Note: IC50 values can vary between different studies and experimental conditions.

In Vivo Efficacy: A Look at the Landscape

As of the latest available data, there are no published in vivo efficacy studies for this compound. This represents a significant gap in the current understanding of its therapeutic potential in a whole-organism context. However, to provide a relevant comparison for researchers, in vivo data for other PCAF inhibitors are presented below.

Table 2: In Vivo Efficacy of Alternative PCAF Inhibitors

CompoundAnimal ModelDisease ModelDosing and AdministrationKey FindingsReference
EmbelinRodentsVarious CancersOral administrationRegression of tumor growth.
PigletsIntestinal InflammationDietary supplementAmeliorates intestinal inflammation via PCAF/NF-κB pathway.
C-30-27RatsAlzheimer's DiseaseNot specifiedImproved cognitive deficits and locomotion.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

PCAF_Signaling_Pathway cluster_0 Cellular Stimuli cluster_1 PCAF Regulation cluster_2 Downstream Effects Growth_Factors Growth Factors, Cytokines PCAF PCAF (KAT2B) DNA_Damage DNA Damage p300_CBP p300/CBP PCAF->p300_CBP associates with Histone_Acetylation Histone Acetylation (e.g., H3K9ac) PCAF->Histone_Acetylation TF_Acetylation Transcription Factor Acetylation (e.g., p53, NF-κB) PCAF->TF_Acetylation Gene_Transcription Gene Transcription Histone_Acetylation->Gene_Transcription TF_Acetylation->Gene_Transcription Cell_Cycle Cell Cycle Progression Gene_Transcription->Cell_Cycle Apoptosis Apoptosis Gene_Transcription->Apoptosis Pcaf_IN_2 This compound Pcaf_IN_2->PCAF inhibits

Caption: PCAF signaling pathway and the inhibitory action of this compound.

In_Vitro_Workflow cluster_0 PCAF Inhibition Assay cluster_1 Cell-Based Assays Start1 Recombinant PCAF Enzyme Step1_1 Incubate with This compound Start1->Step1_1 Step1_2 Add Histone Substrate & Acetyl-CoA Step1_1->Step1_2 Step1_3 Measure Acetylation (e.g., Fluorescence) Step1_2->Step1_3 End1 Determine IC50 Step1_3->End1 Start2 Cancer Cell Lines Step2_1 Treat with This compound Start2->Step2_1 Step2_2a Cell Viability Assay (e.g., MTT, SRB) Step2_1->Step2_2a Step2_2b Apoptosis Assay (e.g., Annexin V) Step2_1->Step2_2b Step2_2c Cell Cycle Analysis (Flow Cytometry) Step2_1->Step2_2c End2a Determine Cytotoxicity IC50 Step2_2a->End2a End2b Quantify Apoptotic Cells Step2_2b->End2b End2c Analyze Cell Cycle Distribution Step2_2c->End2c

Caption: General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to assess the efficacy of PCAF inhibitors.

In Vitro PCAF Inhibitory Assay

A common method to determine the in vitro inhibitory activity of a compound against PCAF is a fluorescence-based assay.

  • Reagents and Materials: Recombinant human PCAF enzyme, histone H3 peptide substrate, Acetyl-Coenzyme A (Acetyl-CoA), assay buffer, and a fluorescent probe that reacts with the free Coenzyme A (CoA-SH) produced during the reaction.

  • Procedure:

    • The PCAF enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in an assay buffer.

    • The enzymatic reaction is initiated by the addition of the histone H3 peptide substrate and Acetyl-CoA.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the fluorescent probe is added.

    • The fluorescence intensity, which is proportional to the amount of CoA-SH produced and thus to the enzyme activity, is measured using a plate reader.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Culture: Human cancer cell lines (e.g., HePG2, MCF-7, PC3, HCT-116) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

  • Fixation and Staining:

    • The cells are fixed with trichloroacetic acid (TCA).

    • After washing, the fixed cells are stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the compound of interest at a specific concentration (e.g., 10 µM for this compound) for a set time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.

  • Staining: Harvested cells are washed and resuspended in an Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

  • Flow Cytometry: The fluorescence of the stained cells is measured by flow cytometry.

  • Data Analysis:

    • Viable cells are negative for both Annexin V-FITC and PI.

    • Early apoptotic cells are Annexin V-FITC positive and PI negative.

    • Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.

Conclusion

This compound is a potent in vitro inhibitor of PCAF with significant anti-proliferative effects on various cancer cell lines. Its mechanism of action involves the induction of apoptosis and cell cycle arrest. However, the lack of publicly available in vivo data for this compound currently limits a full assessment of its therapeutic potential. In contrast, other PCAF inhibitors, such as embelin and C-30-27, have demonstrated in vivo efficacy in different disease models, providing a benchmark for future studies on this compound. Further preclinical in vivo studies are essential to elucidate the pharmacokinetic properties, safety profile, and anti-tumor efficacy of this compound to determine its viability as a clinical candidate.

References

Independent Verification of Pcaf-IN-2's Anti-Cancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Pcaf-IN-2's anti-cancer activity with other histone acetyltransferase (HAT) inhibitors, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the p300/CBP-associated factor (PCAF).

Quantitative Data on Anti-Cancer Activity

The following table summarizes the in vitro anti-cancer activity of this compound and selected alternative PCAF or GCN5 inhibitors. This compound demonstrates potent inhibitory activity against the PCAF enzyme and cytotoxic effects across various cancer cell lines. Data for a direct comparison of all inhibitors across the same cell lines is limited in the public domain.

CompoundTargetHePG2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)PC3 (Prostate Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)PCAF Enzyme IC50 (µM)
This compound PCAF3.065.697.562.835.31
Garcinol p300/PCAFNot Reported~20-40Not Reported~2-10Not Reported
Curcumin p300/CBP236 (24h)44.61 (24h)Not Reported10.26 - 13.31 (72h)Not Reported
CPTH2 GCN5Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Note: The IC50 values for Garcinol and Curcumin are sourced from various studies and may have different experimental conditions (e.g., incubation time), making direct comparisons with this compound challenging. No specific IC50 values for CPTH2 against these cell lines were readily available in the searched literature.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the histone acetyltransferase activity of PCAF. This inhibition disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, primarily leading to cell cycle arrest and apoptosis.

Pcaf_IN_2_Mechanism cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound PCAF PCAF This compound->PCAF Inhibition Histone_Acetylation Reduced Histone Acetylation PCAF->Histone_Acetylation Reduces Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Bcl2 Bcl-2 (Anti-apoptotic) Gene_Expression->Bcl2 Repression Bax Bax (Pro-apoptotic) Gene_Expression->Bax Upregulation Inhibition of\nCancer Cell Proliferation Inhibition of Cancer Cell Proliferation Cell_Cycle_Arrest->Inhibition of\nCancer Cell Proliferation Apoptosis Apoptosis Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies for key experiments used to assess the anti-cancer activity of this compound are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow Cell_Seeding Seed Cells (96-well plate) Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (4 hours) MTT_Addition->Incubation Solubilization Add Solubilizing Agent Incubation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow of the MTT Cytotoxicity Assay.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at ~617 nm.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Cell_Cycle_Analysis_Workflow Cell_Treatment Treat Cells with Compound Harvest_Fix Harvest and Fix (Ethanol) Cell_Treatment->Harvest_Fix PI_Staining Stain with Propidium Iodide Harvest_Fix->PI_Staining Flow_Cytometry Analyze by Flow Cytometry PI_Staining->Flow_Cytometry Data_Analysis Quantify Cell Cycle Phases Flow_Cytometry->Data_Analysis

Caption: Workflow for Cell Cycle Analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and stain the DNA.

Protocol:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is detected in the green channel and PI in the red channel.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow Cell_Treatment Induce Apoptosis with Compound Harvest_Wash Harvest and Wash Cells Cell_Treatment->Harvest_Wash Staining Stain with Annexin V-FITC and Propidium Iodide Harvest_Wash->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Differentiate Cell Populations Flow_Cytometry->Data_Analysis

Caption: Workflow of the Annexin V/PI Apoptosis Assay.

Side-by-side comparison of Pcaf-IN-2 with first-generation HAT inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, Histone Acetyltransferases (HATs) have emerged as critical therapeutic targets. These enzymes play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of HAT activity is implicated in various diseases, most notably cancer, making the development of potent and selective HAT inhibitors a significant area of research. This guide provides a side-by-side comparison of Pcaf-IN-2, a notable PCAF inhibitor, with a range of first-generation HAT inhibitors, offering insights into their biochemical potency, cellular activity, and mechanisms of action.

Data Presentation: A Quantitative Comparison

The following tables summarize the inhibitory activities of this compound and various first-generation HAT inhibitors against different HAT enzymes and their effects on cancer cell lines.

Table 1: Biochemical Inhibitory Activity of HAT Inhibitors

InhibitorTypeTarget HAT(s)IC50 / Ki
This compound Synthetic Small MoleculePCAFIC50: 5.31 µM[1]
H3-CoA-20 BisubstratePCAF (selective)IC50: 0.3 µM
Lys-CoA Bisubstratep300 (selective)IC50: 0.5 µM[2]
H4K12CoA BisubstrateHAT1 (selective)Ki: 1.1 nM[3]
Anacardic Acid Natural Productp300, PCAFIC50: ~8.5 µM (p300), ~5 µM (PCAF)
Garcinol Natural Productp300, PCAFIC50: ~7 µM (p300), ~5 µM (PCAF)[4]
C646 Synthetic Small Moleculep300/CBP (selective)Ki: 400 nM
MG149 Synthetic Small MoleculeTip60, MOFIC50: 74 µM (Tip60), 47 µM (MOF)

Table 2: Cellular Activity of Select HAT Inhibitors

InhibitorCell LineActivityIC50
This compound HePG2 (Liver Cancer)Anti-proliferative3.06 µM[1]
MCF-7 (Breast Cancer)Anti-proliferative5.69 µM
PC3 (Prostate Cancer)Anti-proliferative7.56 µM
HCT-116 (Colon Cancer)Anti-proliferative2.83 µM
A-485 (p300/CBP inhibitor) Hematological & Prostate Cancer CellsBlocks cell growthPotent activity reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize HAT inhibitors.

In Vitro HAT Inhibition Assay (Fluorometric)

This protocol is based on the principle of measuring the generation of Coenzyme A (CoA-SH) as a product of the HAT reaction.

  • Reaction Setup : In a 96-well plate, combine the HAT enzyme (e.g., recombinant PCAF), the histone peptide substrate (e.g., H3 peptide), and the test inhibitor (e.g., this compound at various concentrations) in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT, 10% glycerol).

  • Initiation : Start the reaction by adding Acetyl-CoA.

  • Incubation : Incubate the plate at 30°C for a defined period (e.g., 30 minutes), allowing the enzymatic reaction to proceed.

  • Termination : Stop the reaction by adding a quenching agent, such as isopropanol.

  • Detection : Add a fluorescent probe (e.g., CPM) that reacts with the free thiol group of the produced CoA-SH to generate a fluorescent signal.

  • Measurement : Read the fluorescence intensity using a microplate reader (e.g., excitation at 360-390 nm and emission at 450-470 nm).

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

  • Cell Seeding : Seed cancer cells (e.g., HCT-116) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the HAT inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation : Incubate the cells for a specified duration (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Mandatory Visualizations

The following diagrams illustrate key concepts related to HAT inhibition and experimental design.

HAT_Signaling_Pathway HAT HAT (e.g., PCAF) AcetylatedHistone Acetylated Histone HAT->AcetylatedHistone Acetylation AcetylCoA Acetyl-CoA AcetylCoA->HAT Histone Histone Protein (Lysine residue) Histone->HAT Chromatin Chromatin Relaxation AcetylatedHistone->Chromatin Transcription Gene Transcription Chromatin->Transcription Inhibitor HAT Inhibitor (e.g., this compound) Inhibitor->HAT

HAT-Mediated Acetylation Pathway and Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis p1 Prepare Reagents: HAT Enzyme, Substrate, Acetyl-CoA, Inhibitor p2 Dispense into 96-well Plate p1->p2 r1 Incubate at 30°C p2->r1 r2 Stop Reaction r1->r2 r3 Add Fluorescent Probe r2->r3 a1 Measure Fluorescence r3->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 a2->a3

Workflow for an In Vitro HAT Inhibition Assay.

Inhibitor_Comparison HAT_Inhibitors HAT Inhibitors FirstGen First-Generation HAT_Inhibitors->FirstGen PcafIN2 This compound HAT_Inhibitors->PcafIN2 Bisubstrate Bisubstrate FirstGen->Bisubstrate Natural Natural Products FirstGen->Natural Synthetic Other Synthetic FirstGen->Synthetic

Classification of HAT Inhibitors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of PCAF-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount for maintaining a safe and compliant laboratory environment. This guide provides a comprehensive operational and disposal plan for PCAF-IN-2, a potent P300/CBP-associated factor (PCAF) inhibitor. Adherence to these procedures is crucial for minimizing environmental impact and ensuring personnel safety.

Immediate Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the precautionary principle dictates that it should be handled as a potentially hazardous substance due to its biological activity.[1] All laboratory personnel handling this compound must be thoroughly familiar with their institution's chemical hygiene plan and waste disposal procedures.

Personal Protective Equipment (PPE): To minimize exposure, all personnel handling this compound must wear the following PPE:

  • Eye Protection: Safety goggles with side shields are mandatory.[2]

  • Hand Protection: Chemical-resistant gloves are required. Gloves should be inspected before use and disposed of as solid hazardous waste after handling the compound.[2]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, handling should be performed in a chemical fume hood.[2]

This compound Properties and Storage

Based on available information for similar small molecule inhibitors, the following properties and storage conditions are noted.

PropertyInformation
Chemical Name This compound
Function A potent inhibitor of the histone acetyltransferase PCAF (p300/CREB-binding protein-associated factor).[3][4]
Biological Activity Exhibits anti-tumor activity by inducing apoptosis and arresting the cell cycle at the G2/M phase.[3]
Solubility Typically, similar small molecule inhibitors are soluble in organic solvents like DMSO and ethanol (B145695).[1][4]
Storage Conditions Stock solutions should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[3]

Step-by-Step Disposal Procedure for this compound

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[2]

Experimental Protocol for Disposal:

  • Waste Segregation: All waste streams containing this compound must be segregated at the point of generation. Do not mix with non-hazardous waste.[1]

  • Liquid Waste Collection:

    • Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[1]

    • If organic solvents such as DMSO or ethanol were used to dissolve this compound, the waste must be collected in a container specifically designated for flammable organic waste.[1]

    • The first rinse of any container that held this compound must be collected and disposed of as hazardous waste. For highly potent compounds, it is best practice to collect the first three rinses.[2]

  • Solid Waste Collection:

    • Place unused or expired pure this compound compound, along with any contaminated items (e.g., weigh boats, contaminated gloves, pipette tips, and bench paper), into a designated, clearly labeled hazardous solid waste container.[1]

  • Labeling of Waste Containers:

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."[1][2]

    • The label must include the full chemical name "this compound" and the names of all other constituents, including solvents. Avoid using abbreviations or chemical formulas.[2]

    • Include the approximate quantity of waste, the date of generation, the laboratory and room number, and the Principal Investigator's name and contact information.[2]

  • Storage of Waste:

    • Store sealed waste containers in a designated and secure Satellite Accumulation Area within the laboratory.[2]

    • Liquid waste containers should be stored in secondary containment to prevent spills.[2]

  • Final Disposal:

    • Once a waste container is full, or in accordance with your institution's guidelines, arrange for its collection by the institutional Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_management Waste Management & Disposal A This compound Usage in Experiments B Contaminated Materials (Gloves, Pipettes, etc.) A->B D Liquid Solutions (Aqueous & Organic) A->D E Solid Hazardous Waste Container B->E C Unused/Expired Compound C->E F Liquid Hazardous Waste Container (Flammable/Organic or Aqueous) D->F G Label Waste Containers (Contents, Date, PI Info) E->G F->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Request EHS/Contractor Pickup H->I J Incineration or Other Approved Disposal Method I->J

References

Essential Safety and Operational Guide for Handling Pcaf-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the PCAF inhibitor, Pcaf-IN-2 (CAS 56173-05-8). This document provides immediate access to critical safety protocols and logistical information to ensure a safe laboratory environment.

This compound is a potent inhibitor of P300/CBP-associated factor (PCAF), a histone acetyltransferase, and is utilized in research for its anti-tumor activities, including the induction of apoptosis and cell cycle arrest.[1] Due to its biological activity, proper handling and disposal are imperative to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against exposure. The following table summarizes the recommended PPE when handling this compound, particularly in its powdered form.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes or airborne particles.
Hand Protection Standard laboratory gloves (e.g., Nitrile).Prevents direct skin contact with the compound.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection N95 or higher-rated respirator.Recommended when handling the powder outside of a containment device to prevent inhalation.

Operational Plan: Safe Handling and Disposal

A systematic approach to handling and disposal is crucial. The following step-by-step procedures are designed to minimize risk during the handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any hazard warnings.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Handling and Weighing of Powder

All manipulations of powdered this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control potential exposure.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Have the Safety Data Sheet (SDS) readily available for reference.[2][3]

    • Don the appropriate PPE as outlined in the table above.

  • Weighing:

    • Use a spatula for transferring the powder to minimize dust generation.

    • Work with small quantities where possible.

    • Keep the container closed when not in use.

  • Dissolving:

    • When preparing solutions, add the solvent to the powder slowly to prevent splashing.

    • If necessary, use a vortex mixer or sonicator to aid dissolution.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The compound should be in a clearly labeled and sealed container.

  • Contaminated Labware (Glass): Segregate as hazardous waste. Do not rinse into the drain.

  • Contaminated Labware (Plastic): Dispose of as hazardous waste in a designated sharps or waste container.

  • Contaminated PPE: All used PPE, including gloves and lab coats, should be disposed of as hazardous waste in a designated, labeled container.

Experimental Workflow: Handling and Disposal of this compound

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe handling_weigh Weigh this compound Powder prep_ppe->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve disp_compound Unused Compound disp_labware Contaminated Labware post_clean Clean Work Area handling_dissolve->post_clean post_remove_ppe Remove PPE post_clean->post_remove_ppe post_wash Wash Hands post_remove_ppe->post_wash disp_ppe Contaminated PPE post_remove_ppe->disp_ppe disp_container Hazardous Waste Container disp_compound->disp_container disp_labware->disp_container disp_ppe->disp_container

Caption: Workflow for safe handling and disposal of this compound.

References

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